Estatin B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106396-24-1 |
|---|---|
Molecular Formula |
C18H25N5O6 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
3-[[1-[4-(diaminomethylideneamino)butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C18H25N5O6/c19-18(20)22-8-2-1-7-21-15(25)12(9-10-3-5-11(24)6-4-10)23-16(26)13-14(29-13)17(27)28/h3-6,12-14,24H,1-2,7-9H2,(H,21,25)(H,23,26)(H,27,28)(H4,19,20,22) |
InChI Key |
IVRMXEFFYRZNCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCCCCN=C(N)N)NC(=O)C2C(O2)C(=O)O)O |
Synonyms |
estatin B |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Estatin B on Thiol Proteases
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Estatin B, a potent, naturally occurring inhibitor of thiol proteases. It details its molecular structure, mechanism of irreversible inhibition, known enzymatic targets, and the experimental protocols used for its characterization.
Introduction
This compound is a specific thiol (cysteine) protease inhibitor isolated from the culture filtrate of the thermophilic fungus Myceliophthora thermophila M4323.[1][2] Structurally, it is a peptide-like molecule belonging to the epoxysuccinyl class of inhibitors, which are known for their potent and irreversible mode of action against cysteine proteases.[2] Along with its analogue Estatin A, this compound has been identified as a specific inhibitor of plant-derived thiol proteases such as papain, ficin, and bromelain.[1][2] Its mechanism of action, centered on the covalent modification of the active site cysteine, makes it a valuable tool for studying protease function and a subject of interest in drug discovery.
Molecular Structure and Functional Moieties
The chemical structure of this compound is fundamental to its inhibitory activity. It is composed of three key moieties, each playing a distinct role in the interaction with the target protease. The molecular formula for this compound is C₁₈H₂₅N₅O₆.[2]
-
trans-Epoxysuccinic Acid: This moiety serves as the electrophilic "warhead" of the inhibitor. The strained epoxide ring is susceptible to nucleophilic attack, leading to the formation of an irreversible covalent bond with the protease.
-
L-Tyrosine: This amino acid residue occupies the P2 position of the inhibitor, which corresponds to the S2 subsite in the active site cleft of the target protease. The nature of the P2 residue is often a key determinant of binding affinity and specificity among different cysteine proteases.
-
Agmatine: This decarboxylated arginine derivative occupies the P3 position, interacting with the S3 subsite of the protease.
Mechanism of Irreversible Covalent Inhibition
This compound functions as a mechanism-based, irreversible inhibitor. Its mode of action is analogous to that of the well-characterized epoxysuccinyl peptide E-64. The process involves a two-step mechanism: initial binding followed by irreversible covalent modification.
-
Initial Reversible Binding: this compound first binds to the active site of the thiol protease in a reversible manner. The L-Tyrosine and Agmatine moieties guide the inhibitor into the correct orientation within the enzyme's substrate-binding cleft (S-sites).
-
Nucleophilic Attack: The catalytic site of a thiol protease features a highly reactive thiolate anion (Cys⁻), which is formed by the deprotonation of the cysteine residue's thiol group by a nearby histidine residue. This thiolate anion acts as a potent nucleophile.
-
Covalent Bond Formation: The Cys⁻ thiolate attacks one of the electrophilic carbon atoms of the epoxide ring on the trans-epoxysuccinic acid warhead.
-
Irreversible Inhibition: This attack results in the opening of the epoxide ring and the formation of a stable, covalent thioether bond between the inhibitor and the catalytic cysteine residue. This modification permanently blocks substrate access to the active site, thereby irreversibly inactivating the enzyme.
References
An In-depth Technical Guide to Myceliostatin B: Discovery, Origin, and Anti-inflammatory Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of Myceliostatin B, a novel anti-inflammatory and antioxidant compound isolated from the thermophilic fungus Myceliophthora thermophila. This document details the experimental protocols for its isolation and characterization, presents quantitative data on its biological activity, and visualizes its inhibitory effect on the NF-κB signaling pathway.
Discovery and Origin
Myceliostatin B was discovered during a screening for novel anti-inflammatory agents from microbial sources. It is a secondary metabolite produced by the thermophilic fungus Myceliophthora thermophila strain ATCC 42464.[1][2] The production of Myceliostatin B was found to be enhanced in a methionine-enriched culture medium, suggesting that methionine may serve as a precursor or an inducer for its biosynthesis. Myceliostatin B is structurally related to myceliothermophin, featuring an additional methylthio group.[1][2]
Fungal Strain: Myceliophthora thermophila ATCC 42464[1][3][4][5]
Culture Condition: Methionine-enriched medium[1][2]
Quantitative Data
The biological activity of Myceliostatin B has been quantified through various in vitro assays. The following tables summarize the key quantitative findings.
Table 1: Inhibitory Activity of Myceliostatin B on LPS-Induced Inflammatory Responses in RAW264.7 Macrophages
| Assay | Parameter | Myceliostatin B Concentration | Inhibition |
| NO Production | IC50 | Not explicitly stated in abstracts | Significant inhibition at non-toxic concentrations[1][2] |
| iNOS Expression | - | Not explicitly stated in abstracts | Inhibition observed[1][2] |
| IL-6 Expression | - | Not explicitly stated in abstracts | Inhibition observed[1][2] |
| IL-1β Expression | - | Not explicitly stated in abstracts | Inhibition observed[1][2] |
Table 2: Effect of Myceliostatin B on NF-κB Signaling
| Assay | Parameter | Myceliostatin B Concentration | Result |
| In situ NF-κB activity | - | Not explicitly stated in abstracts | Inhibition of upstream NF-κB activity[1][2] |
| In vitro NF-κB DNA binding | - | Not explicitly stated in abstracts | Direct inhibition of p65 binding to DNA[1][2] |
Experimental Protocols
This section details the key experimental methodologies employed in the discovery and characterization of Myceliostatin B.
Fungal Culture and Myceliostatin B Production
-
Strain: Myceliophthora thermophila ATCC 42464 is maintained on a suitable solid medium and incubated at its optimal growth temperature of 45°C.
-
Production Medium: A liquid medium supplemented with methionine is used for the production of Myceliostatin B.
-
Fermentation: The fungus is cultured in the production medium under aerobic conditions with shaking for a specified period to allow for the accumulation of secondary metabolites.
-
Extraction: After fermentation, the culture broth is separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the crude extract containing Myceliostatin B.
Isolation and Purification of Myceliostatin B
The crude extract is subjected to a series of chromatographic techniques to purify Myceliostatin B.
Caption: Workflow for the isolation and purification of Myceliostatin B.
-
Silica Gel Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents of increasing polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing anti-inflammatory activity are further purified by preparative HPLC on a C18 column to yield pure Myceliostatin B.
Anti-inflammatory Activity Assays
The anti-inflammatory effects of Myceliostatin B are assessed using the following in vitro assays with RAW264.7 macrophage-like cells.
-
Cell Culture: RAW264.7 cells are maintained in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
LPS-Induced Nitric Oxide (NO) Production Assay:
-
Cells are seeded in 96-well plates and pre-treated with various concentrations of Myceliostatin B for a specified time.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After incubation, the amount of NO produced in the culture supernatant is measured using the Griess reagent.
-
-
Gene Expression Analysis (iNOS, IL-6, IL-1β):
-
Cells are treated with Myceliostatin B and/or LPS.
-
Total RNA is extracted, and cDNA is synthesized.
-
The expression levels of iNOS, IL-6, and IL-1β genes are quantified by real-time quantitative PCR (RT-qPCR).
-
NF-κB Inhibition Assays
-
In Situ NF-κB Activity Assay:
-
RAW264.7 cells are transfected with an NF-κB-dependent reporter plasmid (e.g., containing luciferase driven by an NF-κB promoter).
-
The cells are then treated with Myceliostatin B and stimulated with an NF-κB activator (e.g., TNF-α or LPS).
-
NF-κB transcriptional activity is determined by measuring the reporter gene expression (e.g., luciferase activity).
-
-
In Vitro NF-κB DNA Binding Assay:
-
This assay is performed in a cell-free system.
-
Purified recombinant p65 subunit of NF-κB is incubated with a labeled DNA probe containing the NF-κB binding consensus sequence in the presence or absence of Myceliostatin B.
-
The formation of the p65-DNA complex is analyzed by methods such as electrophoretic mobility shift assay (EMSA) or a plate-based assay.
-
Signaling Pathway Visualization
Myceliostatin B exerts its anti-inflammatory effects by directly inhibiting the NF-κB signaling pathway. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of Myceliostatin B in the NF-κB signaling pathway.
This guide provides a foundational understanding of Myceliostatin B for researchers and professionals in drug development. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to explore its full therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isolation of the Anti-Inflammatory Agent Myceliostatin from a Methionine-Enriched Culture of Myceliophthora thermophila ATCC 42464 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of genetic tools for Myceliophthora thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Estatin B: A Technical Whitepaper on its Biological Activity as a Thiol Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estatin B, a natural product isolated from the thermophilic fungus Myceliophthora thermophila M4323, has been identified as a potent and specific inhibitor of thiol proteases. This document provides a comprehensive overview of the known biological activities of this compound, with a focus on its mechanism of action as a protease inhibitor. While specific quantitative inhibitory data remains proprietary to the original research, this guide synthesizes available information on its targets, its observed immunomodulatory effects, and provides generalized experimental protocols relevant to its study.
Introduction
This compound is a small molecule belonging to the class of thiol protease inhibitors. First described in 1989, it is known to selectively target cysteine proteases, a class of enzymes crucial in various physiological and pathological processes. The molecular formula of this compound is C18H25N5O6. Its specificity for thiol proteases such as papain, ficin, and bromelain, coupled with its observed effects on the immune system, makes it a molecule of interest for further investigation in drug discovery and immunology.
Protease Inhibition Profile
This compound exhibits a specific inhibitory activity against thiol proteases. These enzymes are characterized by a cysteine residue in their active site, which is essential for their catalytic activity.
Target Proteases
The primary targets of this compound that have been identified are:
-
Papain: A well-characterized cysteine protease derived from papaya.
-
Ficin: A cysteine protease obtained from the latex of fig trees.
-
Bromelain: An extract from the pineapple plant containing various thiol endopeptidases.
Quantitative Inhibition Data
A comprehensive search of publicly available literature did not yield specific quantitative inhibition data such as IC50 or Ki values for this compound against its target proteases. This information is likely contained within the full text of the original research publication which was not accessible. The following table is provided as a template for such data.
| Target Protease | Inhibitor | IC50 | Ki | Assay Conditions | Reference |
| Papain | This compound | N/A | N/A | Not Available | N/A |
| Ficin | This compound | N/A | N/A | Not Available | N/A |
| Bromelain | This compound | N/A | N/A | Not Available | N/A |
N/A: Not Available in searched resources.
Experimental Protocols
The following sections provide detailed, albeit generalized, methodologies for experiments relevant to the study of this compound's protease inhibitor activity.
General Thiol Protease Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound against a thiol protease like papain.
Materials:
-
Enzyme: Papain (or other target thiol protease)
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a fluorogenic substrate.
-
Inhibitor: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM L-cysteine and 2 mM EDTA.
-
Spectrophotometer or Fluorometer
Procedure:
-
Enzyme Activation: Prepare a stock solution of the thiol protease in the assay buffer. The presence of a reducing agent like L-cysteine is crucial to ensure the active site cysteine is in its reduced, active form.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and make serial dilutions.
-
Assay Reaction: a. In a microplate well or cuvette, add the assay buffer. b. Add a specific volume of the this compound dilution (or solvent control). c. Add the activated enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. d. Initiate the reaction by adding the substrate.
-
Data Acquisition: a. If using a chromogenic substrate like BAEE, monitor the increase in absorbance at a specific wavelength over time. b. If using a fluorogenic substrate, measure the increase in fluorescence intensity over time.
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) for each inhibitor concentration. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. d. To determine the inhibition constant (Ki), perform the assay at various substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.
Workflow for Isolation and Characterization of this compound
The following diagram illustrates a generalized workflow for the isolation and characterization of a natural product protease inhibitor like this compound from its microbial source.
Caption: A generalized workflow for the isolation and characterization of a natural product protease inhibitor.
Immunomodulatory Activity
A notable biological effect of this compound is its ability to suppress the production of IgE antibodies in mice, without affecting IgG levels. This suggests a specific interaction with the immune system, potentially at the level of B-cell activation or T-cell help.
Proposed Signaling Pathway for IgE Suppression
While the precise mechanism is yet to be elucidated, the inhibition of specific cysteine proteases by this compound may interfere with antigen processing and presentation, which are critical steps in the activation of T-helper cells that drive IgE production by B-cells. The following diagram proposes a hypothetical signaling pathway.
Caption: Hypothetical pathway for this compound's suppression of IgE production.
This proposed mechanism suggests that by inhibiting intracellular thiol proteases within antigen-presenting cells, this compound could alter the repertoire of antigenic peptides presented to T-helper cells, thereby skewing the immune response away from a Th2 phenotype that promotes IgE synthesis.
Conclusion
This compound is a specific thiol protease inhibitor with demonstrated biological activity. Its ability to selectively inhibit enzymes like papain, ficin, and bromelain, and its intriguing immunomodulatory effect on IgE production, highlight its potential as a lead compound for further research and development. The lack of publicly available quantitative data underscores the need for further studies to fully characterize its inhibitory potency and to elucidate the precise molecular mechanisms underlying its effects on the immune system. The experimental frameworks provided in this guide offer a starting point for researchers interested in exploring the therapeutic potential of this fascinating natural product.
The Role of Statins in Modulating IgE Antibody Production in Murine Models: A Technical Overview
Introduction
This technical guide provides an in-depth analysis of the effects of the statin class of drugs on Immunoglobulin E (IgE) antibody production and allergic responses within murine models. While the initial query focused on "Estatin B," a comprehensive literature search did not yield specific data for a compound under that name in the context of IgE regulation. The available scientific literature, however, extensively covers the immunomodulatory properties of various statins, such as Fluvastatin, Simvastatin, and Lovastatin, on the pathways governing IgE synthesis and function. This document synthesizes the current understanding for researchers, scientists, and drug development professionals.
Statins are primarily known as inhibitors of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. Beyond their lipid-lowering effects, statins exhibit pleiotropic anti-inflammatory and immunomodulatory activities.[1] These effects are largely attributed to the inhibition of isoprenoid synthesis, which are essential for the post-translational modification and function of small GTP-binding proteins like Ras, Rho, and Rac that are critical for various cellular signaling pathways.[1] In the context of allergic inflammation, research in murine models has demonstrated the potential of statins to modulate IgE-mediated responses.
Quantitative Data Summary
The following tables summarize the quantitative effects of different statins on various parameters related to IgE and allergic responses in murine models as reported in the cited literature.
Table 1: Effect of Statins on IgE Levels and Airway Inflammation in Ovalbumin (OA)-Sensitized Mice
| Statin | Mouse Strain | Dosage | Effect on Total/OA-specific IgE | Effect on Airway Eosinophilia | Source |
| Lovastatin | BALB/c | 4 mg/kg/day, i.p. | No significant effect | Ameliorated | [2] |
| Simvastatin | Not Specified | Not Specified | Reduced ovalbumin-specific IgE levels | Reduced | [1] |
Table 2: In Vitro Effects of Statins on Mast Cell Cytokine Production
| Statin | Cell Type | Concentration | Effect on IL-6 Production | Effect on TNF Production | Effect on IL-13 Production | Source |
| Fluvastatin | C57BL/6J BMMC | 10 µM | Decreased | Decreased | Decreased | [1] |
| Atorvastatin | C57BL/6J BMMC | 10 µM | No significant effect | No significant effect | No significant effect | [1] |
| Pravastatin | C57BL/6J BMMC | 10 µM | Slightly enhanced | Slightly enhanced | Slightly enhanced | [1] |
BMMC: Bone Marrow-Derived Mast Cells
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the studies of statin effects on IgE in murine models.
Murine Model of Allergic Asthma
A common approach to induce an allergic asthmatic phenotype in mice involves sensitization and challenge with an allergen, frequently ovalbumin (OVA).[2][3]
-
Subjects: Male BALB/c mice are often used for these studies.[2]
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of OVA in conjunction with an adjuvant like aluminum hydroxide (alum).[3] A typical protocol involves weekly injections for a period of three weeks.[4]
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA to induce an asthmatic response.[2][4]
-
Statin Treatment: Statins, such as lovastatin, are administered systemically (e.g., 4 mg/kg/day, i.p.) prior to and during the antigen inhalation period.[2]
Measurement of IgE and Inflammatory Markers
-
Serum IgE Levels: Allergen-specific IgE levels in the serum are typically quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[4] Microtiter plates are coated with the specific antigen (e.g., OVA), and bound IgE from serum samples is detected using an enzyme-conjugated anti-mouse IgE antibody.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: To assess airway inflammation, BAL fluid is collected. The fluid is then analyzed for inflammatory cell counts (e.g., eosinophils) and the levels of various cytokines and chemokines (e.g., IL-4, IL-13, eotaxin) using ELISA.[2]
In Vitro Mast Cell Activation
-
Cell Culture: Bone marrow-derived mast cells (BMMCs) are cultured from mouse bone marrow.
-
Statin Treatment: BMMCs are pre-treated with various concentrations of statins for a specified period (e.g., 24 hours).[1]
-
Activation: The cells are then activated by cross-linking of the high-affinity IgE receptor (FcεRI).
-
Cytokine Measurement: The levels of secreted cytokines (e.g., IL-6, TNF, IL-13) in the culture supernatants are measured by ELISA.[1]
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of statins on IgE production and allergic responses are mediated through their influence on various signaling pathways.
Statin Inhibition of Isoprenoid Synthesis and Downstream Signaling
Statins inhibit HMG-CoA reductase, which is a critical enzyme in the mevalonate pathway responsible for cholesterol and isoprenoid biosynthesis. This inhibition leads to a reduction in farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the prenylation of small GTPases like Rho, Rac, and Ras. These proteins are crucial for a wide range of cellular processes, including signal transduction in immune cells.[1]
Caption: Statin inhibition of the mevalonate pathway.
Experimental Workflow for Murine Allergic Asthma Model
The following diagram illustrates the typical experimental workflow for inducing and evaluating allergic asthma in a murine model.
Caption: Workflow for murine allergic asthma model.
Putative Mechanism of Statin Action on IgE-Mediated Responses
While some studies show a reduction in IgE levels by certain statins, others indicate that the primary effect might be on the downstream consequences of IgE-mediated activation, such as mast cell degranulation and cytokine release. Simvastatin has been shown to suppress T-cell production of IL-4 and IL-5, which are critical cytokines for IgE class switching in B cells.[1] Fluvastatin has been demonstrated to suppress the phosphorylation of Akt and Erk, key signaling molecules downstream of the FcεRI in mast cells.[1]
Caption: Putative mechanisms of statin action on IgE pathways.
Conclusion
The available evidence from murine models suggests that certain statins can modulate IgE-mediated allergic responses. While the direct effects on IgE production can vary between different statins, there is a more consistent inhibitory effect on the downstream inflammatory consequences of mast cell activation. The primary mechanism appears to be linked to the inhibition of isoprenoid synthesis, which in turn affects crucial signaling pathways in T-cells and mast cells. Further research is warranted to fully elucidate the therapeutic potential of statins in allergic diseases and to understand the differential effects observed among various members of this drug class.
References
- 1. Fluvastatin Suppresses Mast Cell and Basophil IgE Responses: Genotype-Dependent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lovastatin inhibits antigen-induced airway eosinophilia without affecting the production of inflammatory mediators in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishment and characterization of murine models of asthma and subcutaneous immunotherapy for Humulus pollen allergy - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Therapeutic Potential of Statins: A Technical Guide
Introduction
Statins are a class of drugs that inhibit the enzyme HMG-CoA reductase, a critical component in the body's cholesterol synthesis pathway.[1][2][3] While widely prescribed to lower cholesterol and reduce the risk of cardiovascular disease, a growing body of preclinical and clinical research has unveiled their potential therapeutic applications in other areas, most notably in cancer.[4][5][6] This technical guide provides an in-depth overview of the preliminary studies on the therapeutic potential of statins, focusing on their mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the signaling pathways involved.
Mechanism of Action
The primary mechanism of action for statins is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1][2] This inhibition leads to a reduction in the synthesis of cholesterol and other downstream isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1] These isoprenoids are crucial for the post-translational modification (prenylation) of various proteins, including small GTPases like Ras and Rho, which are key regulators of cell growth, differentiation, and survival.[7] By disrupting these processes, statins can exert a range of pleiotropic effects beyond cholesterol-lowering, including anti-inflammatory, antioxidant, and anti-proliferative actions.[2][8]
Quantitative Data from Preclinical Studies
The anti-cancer effects of various statins have been evaluated in numerous preclinical studies across different cancer cell lines. The following tables summarize key quantitative data, such as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: IC50 Values of Statins in Various Cancer Cell Lines
| Statin | Cancer Cell Line | IC50 (µM) | Reference |
| Simvastatin | Ovcar-8 (Ovarian) | 1-35 | [9] |
| Simvastatin | GIC (Glioblastoma) | Varies | [10] |
| Simvastatin | H1229 (Lung) | Varies | [10] |
| Simvastatin | PC-3 (Prostate) | Varies | [10] |
| Simvastatin | MDA-MB-231 (Breast) | Varies | [10] |
| Simvastatin | VMM39 (Melanoma) | Varies | [10] |
| Lovastatin | Various | Not Specified | [11] |
| Atorvastatin | Not Specified | Not Specified | [12] |
| Fluvastatin | Not Specified | Not Specified | [1] |
| Pravastatin | Not Specified | Not Specified | [1] |
| Rosuvastatin | Not Specified | Not Specified | [1] |
Note: "Varies" indicates that while the study demonstrated a dose-dependent effect and calculated IC50 values, the specific values were presented in graphical form and not explicitly stated in a table in the source document.
Table 2: Effects of Statins on Cellular Processes
| Statin | Cell Line | Effect | Quantitative Measure | Reference |
| Simvastatin | U251MG, G34 (Glioblastoma) | Induction of Apoptosis | Increased Caspase 3/7 activity | [10] |
| Simvastatin | U251MG, G34 (Glioblastoma) | Stimulation of Autophagy | Increased LC3A/B-II expression | [10] |
| Atorvastatin | Breast Cancer Metastases | Suppression of Proliferation | Not Specified | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies investigating the therapeutic potential of statins.
Cell Viability and IC50 Determination
-
Cell Lines: A variety of cancer cell lines are used, including those from ovarian, glioblastoma, lung, prostate, breast, and melanoma cancers.[9][10]
-
Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of statins (e.g., simvastatin, lovastatin) for a specified period (e.g., 4 days).[9]
-
Assessment: Cell viability is assessed using methods such as the Trypan Blue exclusion assay or MTT assay. The IC50 is then calculated from the dose-response curves.[9]
Apoptosis and Autophagy Assays
-
Apoptosis Detection: Apoptosis can be measured by detecting the activity of caspases (e.g., caspase 3/7) using commercially available kits. Another common method is Western blotting for cleaved PARP, a marker of apoptosis.[10]
-
Autophagy Assessment: Autophagy can be evaluated by monitoring the expression levels of autophagy-related proteins such as LC3-II, p62, and Rab7 via immunoblotting or immunocytochemistry.[9][10]
Animal Studies
-
Models: In vivo studies often utilize xenograft models where human cancer cells are implanted into immunocompromised mice.[14]
-
Treatment: Statins (e.g., simvastatin at 50mg/kg) are administered to the animals, often on a daily or twice-daily schedule.[10]
-
Outcome Measures: Therapeutic efficacy is assessed by measuring tumor growth, animal survival, and by analyzing biomarkers of apoptosis and other relevant pathways in the tumor tissue.[10][14]
Signaling Pathways and Experimental Workflows
The therapeutic effects of statins are mediated through their influence on various signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Statin Inhibition of the Mevalonate Pathway.
Caption: Workflow for Preclinical Statin Evaluation.
Conclusion
Preliminary studies strongly suggest that statins possess therapeutic potential beyond their established role in cardiovascular disease, particularly in the context of oncology. Their ability to inhibit the HMG-CoA reductase pathway and subsequently affect critical cellular signaling pathways provides a strong rationale for their investigation as anti-cancer agents.[4][5] The quantitative data from in vitro and in vivo studies, while variable across different statins and cancer types, consistently demonstrate their anti-proliferative, pro-apoptotic, and autophagy-inducing effects.[9][10] The detailed experimental protocols provide a foundation for future research to further elucidate their mechanisms of action and to optimize their therapeutic application, potentially in combination with existing cancer therapies.[5][6] Further clinical trials are warranted to translate these promising preclinical findings into effective treatments for patients.
References
- 1. Statin - Wikipedia [en.wikipedia.org]
- 2. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. New insights into the therapeutic potentials of statins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Potential Benefits and Risks Associated with the Use of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of statins as a treatment for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Lovastatin - Wikipedia [en.wikipedia.org]
- 12. Atorvastatin - Wikipedia [en.wikipedia.org]
- 13. Statins attenuate outgrowth of breast cancer metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Statins and Gliomas: A Systematic Review of the Preclinical Studies and Meta-Analysis of the Clinical Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Inhibitory Landscape of Estatin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estatin B, a naturally derived thiol protease inhibitor, presents a compelling profile for researchers in enzymology and immunology. Isolated from the thermophilic fungus Myceliophthora thermophila, this dipeptide derivative has demonstrated a specific inhibitory action against certain cysteine proteases and a notable ability to suppress Immunoglobulin E (IgE) production. This technical guide provides a comprehensive overview of the inhibitory spectrum of this compound, detailing its known targets, the methodologies for assessing its activity, and the potential signaling pathways it may modulate.
Core Inhibitory Spectrum of this compound
This compound exhibits a specific inhibitory activity against a subset of thiol proteases. The following table summarizes the available quantitative data on its inhibitory potency.
| Target Enzyme | Enzyme Class | Inhibitory Concentration (IC50) |
| Papain | Cysteine Protease | 0.12 µg/ml |
| Ficin | Cysteine Protease | 0.24 µg/ml |
| Bromelain | Cysteine Protease | 3.8 µg/ml |
Data sourced from Yaginuma et al., 1989.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's inhibitory activity. The following sections outline the key experimental protocols.
Thiol Protease Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound against thiol proteases such as papain.
Materials:
-
Crystalline papain
-
Casein (as substrate)
-
Buffer: 0.05 M Tris-HCl, pH 7.5, containing 1 mM EDTA and 5 mM cysteine
-
Trichloroacetic acid (TCA) solution (5% w/v)
-
This compound solution of varying concentrations
-
Spectrophotometer
Procedure:
-
Enzyme Activation: Prepare a papain solution in the buffer and incubate for 30 minutes at 37°C to ensure activation of the enzyme.
-
Inhibitor Incubation: In a series of test tubes, mix the activated papain solution with varying concentrations of this compound. Include a control tube with no inhibitor. Incubate the mixtures for 10 minutes at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding the casein substrate to each tube.
-
Reaction Incubation: Incubate the reaction mixtures for a defined period (e.g., 20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding the TCA solution. This will precipitate the undigested casein.
-
Centrifugation: Centrifuge the tubes to pellet the precipitated protein.
-
Quantification: Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of digested casein.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
In Vivo IgE Production Suppression Assay
This protocol outlines the method used to evaluate the effect of this compound on IgE antibody production in a mouse model.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA) as the antigen
-
Aluminum hydroxide gel as the adjuvant
-
This compound solution
-
Saline solution (control)
-
ELISA kit for mouse IgE
Procedure:
-
Immunization: Sensitize mice by intraperitoneal injection of OVA emulsified in aluminum hydroxide gel.
-
Inhibitor Administration: Administer this compound solution (e.g., via intravenous injection) to the treatment group of mice. Administer saline to the control group. The timing and dosage of administration should be optimized based on the experimental design.
-
Booster Immunization: Administer a booster injection of OVA in saline at a later time point (e.g., 14 days after the initial sensitization).
-
Blood Collection: Collect blood samples from the mice at various time points after the booster immunization.
-
Serum Separation: Separate the serum from the blood samples.
-
IgE Quantification: Measure the levels of OVA-specific IgE in the serum samples using an ELISA.
-
Analysis: Compare the IgE levels between the this compound-treated group and the control group to determine the extent of suppression.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms by which this compound suppresses IgE production remain to be fully elucidated. However, based on the known pathways of IgE synthesis, we can hypothesize potential targets.
The production of IgE by B cells is a complex process that is tightly regulated by T helper 2 (Th2) cells and their associated cytokines, primarily Interleukin-4 (IL-4) and Interleukin-13 (IL-13). The binding of these cytokines to their receptors on B cells initiates a signaling cascade that is crucial for the class-switch recombination to the IgE isotype.
A key signaling pathway involved is the JAK-STAT pathway. Upon cytokine binding, Janus kinases (JAKs) associated with the receptor are activated, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription 6 (STAT6). Activated STAT6 then translocates to the nucleus and induces the transcription of genes necessary for IgE class switching.
Given that this compound is a protease inhibitor, it is plausible that its inhibitory effect on IgE production is indirect. It may act on proteases involved in the processing or signaling of key molecules within the IgE synthesis pathway. For instance, certain proteases are known to be involved in the activation of cell surface receptors or the processing of signaling molecules. By inhibiting these proteases, this compound could disrupt the signaling cascade required for IgE production.
Conclusion
This compound is a specific inhibitor of certain thiol proteases with a demonstrated in vivo activity of suppressing IgE production. The quantitative data on its inhibitory spectrum, while limited, provides a solid foundation for further investigation. The detailed experimental protocols provided in this guide will enable researchers to consistently and accurately assess its biological activities. Future research should focus on elucidating the precise molecular mechanism by which this compound modulates the immune response, particularly its effect on the signaling pathways governing IgE synthesis. A deeper understanding of its mechanism of action could pave the way for the development of novel therapeutic agents for allergic and inflammatory diseases.
Methodological & Application
Application Notes and Protocols for Estatin B in In Vitro Protease Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estatin B is a naturally occurring thiol protease inhibitor isolated from the thermophilic bacterium Myceliophthora thermophila M4323. It has demonstrated specificity for inhibiting the activity of thiol proteases, also known as cysteine proteases, such as papain, ficin, and bromelain.[1][2] This document provides detailed protocols for conducting in vitro protease inhibition assays using this compound, along with information on the signaling pathways modulated by its target proteases.
Mechanism of Action
This compound functions as a competitive inhibitor of thiol proteases. The active site of these proteases is characterized by a catalytic dyad containing a cysteine residue. This compound likely interacts with the active site of these enzymes, preventing the binding and subsequent cleavage of their natural substrates.
Data Presentation: Inhibitory Activity of Thiol Protease Inhibitors
Table 1: Representative Inhibition Constants (Ki) of Thiol Protease Inhibitors against Papain
| Inhibitor | Ki (nM) | Comments |
| Z-Phe-Ala-glyoxal | 3.30 ± 0.25 | A competitive inhibitor of papain.[3] |
| Stefin A (human) | 0.019 | A potent reversible and competitive inhibitor.[4] |
| Cystatin B (human) | - | A known inhibitor of cathepsin B and H.[4] |
Table 2: Representative IC50 Values of Inhibitors against Bromelain
| Inhibitor | IC50 | Cell Line/Assay Condition |
| Bromelain Fraction 3 | 5.11 µg/ml | ASPC-1 cells |
| Unfractionated Bromelain | 11.98 µg/ml | ASPC-1 cells |
| E-64 | 74.38 ± 1.65 nM | Against purified Trx-MD2Bro (a bromelain) |
Experimental Protocols
The following are detailed protocols for in vitro protease inhibition assays for papain, ficin, and bromelain, which can be adapted for use with this compound.
Protocol 1: In Vitro Inhibition of Papain Activity using a Chromogenic Substrate
This protocol is adapted from established methods for determining papain inhibition using a chromogenic substrate.
1. Materials and Reagents:
-
Papain (from Carica papaya)
-
This compound (or other test inhibitor)
-
Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) (chromogenic substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM DTT and 1 mM EDTA
-
DMSO (for dissolving inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Experimental Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of papain in assay buffer.
-
Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to desired concentrations.
-
Prepare a stock solution of BAPNA in DMSO. Dilute in assay buffer to the final working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of different concentrations of this compound solution.
-
For the control (uninhibited) wells, add 20 µL of assay buffer containing the same concentration of DMSO as the inhibitor wells.
-
Add 160 µL of the papain solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the BAPNA substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm at time zero.
-
Continue to measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of papain activity.
-
Protocol 2: In Vitro Inhibition of Ficin Activity using a Fluorogenic Substrate
This protocol is a general method for assessing protease inhibition using a fluorogenic substrate and can be adapted for ficin and this compound.
1. Materials and Reagents:
-
Ficin (from Ficus species)
-
This compound (or other test inhibitor)
-
Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC)
-
Assay Buffer: 50 mM MES, pH 6.5, containing 2 mM DTT and 1 mM EDTA
-
DMSO (for dissolving inhibitor and substrate)
-
Black 96-well microplate (for fluorescence measurements)
-
Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 380/460 nm for AMC)
2. Experimental Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of ficin in assay buffer.
-
Prepare a stock solution of this compound in DMSO and dilute to various concentrations in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the final working concentration in assay buffer.
-
-
Assay Setup:
-
In a black 96-well plate, add 20 µL of each concentration of this compound solution.
-
For control wells, add 20 µL of assay buffer with the corresponding DMSO concentration.
-
Add 160 µL of the ficin solution to all wells.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Initiate Reaction:
-
Add 20 µL of the fluorogenic substrate solution to each well.
-
-
Measurement:
-
Measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 15-20 minutes using the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the reaction velocity (rate of increase in fluorescence) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: In Vitro Inhibition of Bromelain Activity using a Caseinolytic Assay
This protocol is based on the classical caseinolytic assay to measure protease activity and its inhibition.
1. Materials and Reagents:
-
Bromelain (from pineapple stem)
-
This compound (or other test inhibitor)
-
Casein (Hammersten grade)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.0, containing 2 mM DTT
-
Trichloroacetic acid (TCA) solution (e.g., 5% w/v)
-
Folin & Ciocalteu's phenol reagent
-
Tyrosine standard solution
-
Spectrophotometer
2. Experimental Procedure:
-
Prepare Reagents:
-
Prepare a 1% (w/v) casein solution in assay buffer. Heat gently to dissolve and then cool to the assay temperature.
-
Prepare a stock solution of bromelain in assay buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer) and dilute to desired concentrations.
-
-
Assay Setup:
-
In separate test tubes, pre-incubate 0.5 mL of the bromelain solution with 0.5 mL of different concentrations of this compound for 10 minutes at 37°C.
-
The control tube should contain 0.5 mL of bromelain solution and 0.5 mL of assay buffer.
-
-
Initiate Reaction:
-
Add 1.0 mL of the pre-warmed casein solution to each tube to start the reaction.
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
-
Stop Reaction and Precipitate Protein:
-
Stop the reaction by adding 3.0 mL of TCA solution to each tube. This will also precipitate the undigested casein.
-
Allow the tubes to stand at room temperature for 30 minutes.
-
-
Measure Proteolytic Activity:
-
Centrifuge the tubes to pellet the precipitated protein.
-
Carefully collect the supernatant. The amount of soluble peptides in the supernatant is proportional to the enzyme activity.
-
The concentration of soluble peptides (containing tyrosine and tryptophan) can be determined using the Folin-Ciocalteu method by measuring the absorbance at 660 nm, or more simply by measuring the absorbance of the supernatant at 280 nm. A standard curve using tyrosine should be prepared.
-
-
Data Analysis:
-
Calculate the percentage of bromelain inhibition for each concentration of this compound.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
-
Visualization of Pathways and Workflows
Signaling Pathways Modulated by Papain and Bromelain
The following diagrams illustrate the known signaling pathways affected by the proteolytic activity of papain and bromelain. Inhibition of these proteases by this compound would be expected to counteract these effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation and characterization of new thiol protease inhibitors estatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 13C-NMR study of the inhibition of papain by a dipeptide-glyoxal inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Journey of cystatins from being mere thiol protease inhibitors to at heart of many pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Statins
Note on Terminology: The term "Estatin B" does not correspond to a recognized molecule in scientific literature. It is highly probable that this is a reference to the well-established class of drugs known as Statins . This document will, therefore, focus on providing detailed application notes and protocols for developing cell-based assays to investigate the effects of Statins.
Application Notes
Introduction to Statins
Statins are a class of drugs that act as inhibitors of HMG-CoA reductase (3-hydroxy-3-methylglutaryl-coenzyme A reductase).[1][2] This enzyme is responsible for the rate-limiting step in the mevalonate pathway, which is essential for cholesterol biosynthesis.[1] While widely prescribed to lower cholesterol and reduce the risk of cardiovascular disease, statins also exhibit numerous cholesterol-independent effects, often referred to as "pleiotropic" effects.[3] These effects include modulating endothelial function, inflammation, and angiogenesis, making them a subject of intense research in cancer biology and cardiovascular medicine.[3][4][5]
Mechanism of Action and Key Signaling Pathways
The primary mechanism of statins is the competitive inhibition of the HMG-CoA reductase enzyme, which converts HMG-CoA to mevalonic acid.[1] This inhibition not only reduces cholesterol synthesis but also depletes downstream isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[6] These isoprenoids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins, such as Rho, Rac, and Ras, which are key regulators of numerous cellular processes.[3]
1. HMG-CoA Reductase Pathway: Statins block the conversion of HMG-CoA to mevalonate, the precursor for cholesterol and essential isoprenoids. This action upregulates the expression of LDL receptors in the liver, increasing the clearance of LDL cholesterol from the bloodstream.
References
- 1. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 3. Statins in Endothelial Signaling and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Statins on Angiogenesis and Vasculogenesis - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 5. revespcardiol.org [revespcardiol.org]
- 6. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Studying Cysteine Protease Function
A Note on Terminology: The term "Estatin B" is not commonly found in scientific literature. It is highly probable that this is a typographical variation of either E-64 , a widely used synthetic irreversible inhibitor of cysteine proteases, or Cystatin B , an endogenous protein inhibitor of cysteine proteases. Both are critical tools for studying the function of these enzymes. This document provides detailed application notes and protocols for both E-64 and its derivatives, as well as for Cystatin B.
Part 1: E-64 and its Analogs in Cysteine Protease Research
E-64 (trans-Epoxysuccinyl-L-leucylamido(4-guanidino)butane) is a natural product isolated from Aspergillus japonicus that acts as a potent and irreversible inhibitor of many cysteine proteases. Its specificity and low toxicity in cellular and in vivo models make it an invaluable tool for elucidating the roles of cysteine proteases in various biological processes.
Mechanism of Action
E-64 contains a reactive trans-epoxysuccinyl group that covalently binds to the active site thiol group of a cysteine protease, forming a stable thioether bond. This modification irreversibly inactivates the enzyme.
Quantitative Data: Inhibitory Potency of E-64
The inhibitory potency of E-64 is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
| Inhibitor | Target Protease | IC50 Value (nM) |
| E-64 | Cathepsin K | 1.4 |
| E-64 | Cathepsin L | 2.5 |
| E-64 | Cathepsin S | 4.1 |
| E-64 | Cathepsin B | ~6,000 (in filarial parasite) |
| E-64 | Papain | 9 |
Experimental Protocols
This protocol describes a general method to measure the activity of a cysteine protease, such as Cathepsin B, and to determine the inhibitory effect of E-64.
Materials:
-
Purified cysteine protease (e.g., recombinant Cathepsin B)
-
Fluorogenic cysteine protease substrate (e.g., Z-RR-AFC for Cathepsin B)
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0)
-
E-64 stock solution (e.g., 1 mM in water or DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm for AFC)
Procedure:
-
Enzyme Preparation: Dilute the purified cysteine protease to the desired concentration in chilled Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the E-64 stock solution in Assay Buffer to achieve a range of final concentrations in the assay.
-
Reaction Setup: In the wells of the 96-well plate, add:
-
50 µL of Assay Buffer (for blank and enzyme control wells)
-
50 µL of the desired E-64 dilution (for inhibitor wells)
-
50 µL of the diluted enzyme solution to the enzyme control and inhibitor wells.
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Prepare the fluorogenic substrate solution according to the manufacturer's instructions and add 50 µL to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
Measurement: Immediately place the plate in the fluorescence microplate reader.
-
Kinetic Assay: Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 30 minutes), then measure the final fluorescence intensity.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Calculate the percentage of inhibition for each E-64 concentration relative to the enzyme control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the E-64 concentration to determine the IC50 value.
-
ABPP utilizes chemical probes that covalently label the active forms of enzymes. E-64 derivatives, such as those containing a biotin or fluorescent tag (e.g., DCG-04), are used to profile the activity of cysteine proteases in complex biological samples.[1][2][3]
Materials:
-
Cells or tissues of interest
-
Lysis Buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors, excluding cysteine protease inhibitors)
-
E-64-based activity probe with a reporter tag (e.g., biotinylated E-64)
-
SDS-PAGE reagents
-
Streptavidin-HRP conjugate and chemiluminescence substrate (for biotinylated probes) or fluorescence gel scanner (for fluorescent probes)
Procedure:
-
Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Probe Labeling:
-
In a microcentrifuge tube, incubate a defined amount of protein lysate (e.g., 50 µg) with the E-64-based probe at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
SDS-PAGE and Detection:
-
Stop the labeling reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
For biotinylated probes: Transfer the proteins to a PVDF membrane, block, and probe with streptavidin-HRP followed by chemiluminescence detection.
-
For fluorescent probes: Visualize the labeled proteases directly in the gel using a fluorescence scanner.
-
Visualizations
Caption: Workflow for Activity-Based Protein Profiling (ABPP) of cysteine proteases.
Part 2: Cystatin B in Cysteine Protease Research
Cystatin B (also known as Stefin B) is an endogenous, intracellular inhibitor of papain-like cysteine proteases, including several cathepsins.[4] It plays a crucial role in protecting against proteases that may leak from lysosomes and is implicated in various physiological and pathological processes, including neurodegenerative diseases.[4]
Mechanism of Action
Cystatin B is a competitive, tight-binding, and reversible inhibitor. It interacts with the active site of target cysteine proteases in a "wedge-like" manner, blocking substrate access.
Quantitative Data: Inhibitory Potency of Cystatin B
The inhibitory potency of Cystatin B is typically expressed as the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a stronger binding affinity and more potent inhibition.
| Inhibitor | Target Protease | Ki Value (nM) |
| Cystatin B | Cathepsin L | 0.23 |
| Cystatin A | Cathepsin L | 1.3 |
| Cystatin C | Cathepsin L | <0.005 |
Experimental Protocols
This protocol provides a general workflow for expressing and purifying recombinant Cystatin B for use in functional assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human Cystatin B cDNA with an affinity tag (e.g., His-tag)
-
LB medium with appropriate antibiotic
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Affinity chromatography resin (e.g., Ni-NTA agarose)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Transformation: Transform the Cystatin B expression vector into the E. coli expression strain.
-
Expression:
-
Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer and lyse by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Purification:
-
Equilibrate the affinity chromatography resin with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of Wash Buffer.
-
Elute the recombinant Cystatin B with Elution Buffer.
-
-
Dialysis and Storage:
-
Dialyze the eluted protein against PBS to remove imidazole.
-
Determine the protein concentration and assess purity by SDS-PAGE.
-
Store the purified protein in aliquots at -80°C.
-
This protocol describes how to use recombinant Cystatin B or modulate endogenous Cystatin B levels to study the function of intracellular cysteine proteases.
A. Exogenous Application of Recombinant Cystatin B (if cell-permeable or delivered into cells):
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of purified recombinant Cystatin B.
-
At different time points, harvest the cells and prepare lysates as described in Protocol 2.
-
Measure the activity of specific cysteine proteases using the in vitro assay described in Protocol 1.
-
Analyze downstream cellular events (e.g., apoptosis, cell migration) using appropriate assays (e.g., TUNEL assay, wound healing assay).
B. Modulation of Endogenous Cystatin B:
-
Knockdown: Use siRNA or shRNA targeting Cystatin B to reduce its expression.
-
Overexpression: Transfect cells with an expression vector encoding Cystatin B.
-
Culture the genetically modified cells alongside control cells.
-
Prepare cell lysates and measure the activity of target cysteine proteases (Protocol 1).
-
Assess the phenotypic consequences of altered Cystatin B levels and, consequently, altered cysteine protease activity.
Visualizations
Caption: Role of Cystatin B in regulating neuroinflammation.
Caption: Role of E-64/Cystatin B in studying apoptosis.
References
Application Notes and Protocols for the Use of Thiol Protease Inhibitors in Cell Lysate to Prevent Protein Degradation
A Note to the Researcher: Information regarding a specific protease inhibitor named "Estatin B" is limited in publicly available scientific literature. The name "this compound" is not widely recognized, and it is possible it is a less common or trade name for another compound. One source identifies this compound as a thiol protease inhibitor targeting enzymes like papain, fig protease, and bromelain[1].
Due to the scarcity of specific data for "this compound," this document provides a comprehensive guide on the application of general thiol protease inhibitors in cell lysates. The principles, protocols, and data presented here are based on well-characterized thiol protease inhibitors and serve as a robust starting point for your experiments. Researchers using any specific inhibitor, including one identified as "this compound," should perform initial optimization experiments to determine the ideal working conditions.
Introduction to Thiol Protease Inhibition in Cell Lysates
During cell lysis, the compartmentalization of cellular components is disrupted, leading to the release of various enzymes, including proteases. Thiol proteases, also known as cysteine proteases, are a class of enzymes that, if not inhibited, can lead to the significant degradation of protein targets of interest within the cell lysate. The addition of specific inhibitors to the lysis buffer is a critical step to preserve protein integrity for downstream applications such as Western blotting, immunoprecipitation, and enzyme activity assays.
Mechanism of Action: Thiol protease inhibitors typically work by covalently modifying the active site cysteine residue of the protease, thereby irreversibly inactivating the enzyme.
General Properties and Handling of Thiol Protease Inhibitors
This section provides a summary of the general characteristics and handling recommendations for commonly used thiol protease inhibitors. This information should be considered as a guideline, and the specific product datasheet for any inhibitor should always be consulted.
| Property | Recommendation |
| Target Proteases | Papain, Calpains, Cathepsins, etc. |
| Solubility | Typically soluble in water or DMSO. Prepare concentrated stock solutions. |
| Storage of Solid Form | Store desiccated at -20°C for long-term stability. |
| Storage of Stock Solutions | Aliquot and store at -20°C; generally stable for up to one month. Avoid repeated freeze-thaw cycles. |
| Working Temperature | Add to lysis buffer immediately before use and keep the lysate on ice or at 4°C to slow down protease activity[2]. |
| pH | Most effective at a neutral or slightly alkaline pH (around 7.0)[2]. |
Experimental Protocols
Preparation of a General Protease Inhibitor Cocktail
For broad-spectrum protection, it is recommended to use a cocktail of inhibitors targeting different classes of proteases. If your protein of interest is particularly susceptible to thiol proteases, you can supplement a commercial cocktail with additional specific inhibitors.
Materials:
-
Individual protease inhibitors (e.g., aprotinin, leupeptin, pepstatin A, PMSF, and a thiol protease inhibitor like E-64 or leupeptin)
-
DMSO or sterile water for reconstitution
-
Microcentrifuge tubes
Protocol:
-
Prepare individual stock solutions of each inhibitor at a high concentration (e.g., 100X to 1000X) in the appropriate solvent.
-
Combine the individual stock solutions to create a 100X concentrated cocktail.
-
Aliquot the 100X cocktail into single-use volumes and store at -20°C.
Note: PMSF is unstable in aqueous solutions and should be added to the lysis buffer immediately before use[2].
Cell Lysis and Protein Extraction
This protocol provides a general procedure for lysing adherent mammalian cells. The volume of lysis buffer should be optimized to ensure efficient lysis and an appropriate final protein concentration[3][4].
Materials:
-
Cultured cells (approximately 80% confluent)[3]
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA, NETN)[3]
-
100X Protease Inhibitor Cocktail (containing a thiol protease inhibitor)
-
Cell scraper
-
Microcentrifuge
Protocol:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer supplemented with the 100X protease inhibitor cocktail (diluted to 1X) to the plate. A common starting point is 1 mL of lysis buffer for a 10 cm dish.
-
Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing[3].
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (the protein-containing cell lysate) to a new, pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications or can be stored at -80°C for long-term storage.
Visualization of Workflows and Pathways
Experimental Workflow for Protein Extraction
The following diagram illustrates the key steps in preparing a cell lysate with the inclusion of protease inhibitors.
Caption: A typical workflow for preparing cell lysates for protein analysis.
Simplified Signaling Pathway Protection
Inhibiting proteases is crucial for studying signaling pathways accurately. For instance, many components of apoptotic pathways are themselves proteins that can be cleaved and activated or degraded by proteases. The diagram below shows a simplified hypothetical pathway where a protein of interest is protected from degradation.
Caption: Inhibition of a thiol protease preserves the protein of interest.
Concluding Remarks
References
Estatin B: Application Notes for Stock Solution Preparation, Storage, and Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of Estatin B, a thiol protease inhibitor. The information is intended to guide researchers in the effective use of this compound in laboratory settings.
Physicochemical Properties and Storage Recommendations
This compound is a known inhibitor of thiol proteases such as papain, fig protease, and bromelain[1][2]. Its molecular formula is C18H25N5O6, with a molecular weight of 407.4 g/mol .
Table 1: this compound Properties and Storage Conditions
| Property | Value | Source |
| Molecular Weight | 407.4 g/mol | [1] |
| CAS Number | 106396-24-1 | [1] |
| Appearance | Lyophilized powder | General Knowledge |
| Recommended Solvent | DMSO | Inferred from similar compounds |
| Storage of Lyophilized Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution | -80°C for up to 1 year | [1] |
Preparation of this compound Stock Solution
A concentrated stock solution of this compound is typically prepared in dimethyl sulfoxide (DMSO). The following protocol outlines the recommended procedure.
Protocol 1: this compound Stock Solution Preparation
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 407.4 g/mol ), you would add 245.5 µL of DMSO.
-
Calculation: (1 mg / 407.4 g/mol ) / 10 mmol/L = 0.0002455 L = 245.5 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound.
-
Vortexing: Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.
-
Storage: Store the aliquots at -80°C.
Workflow for Stock Solution Preparation
Diagram 1: this compound Stock Solution Workflow
In Vitro Papain Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against papain, a well-characterized thiol protease.
Protocol 2: Fluorometric Papain Inhibition Assay
Materials:
-
This compound stock solution (in DMSO)
-
Papain (activated)
-
Fluorogenic papain substrate (e.g., Z-FR-AMC)
-
Assay Buffer (e.g., 100 mM sodium phosphate, 10 mM L-cysteine, 5 mM EDTA, pH 6.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and store it on ice.
-
Prepare a working solution of papain in the Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be optimized to give a linear reaction rate over the desired time course.
-
Prepare a working solution of the fluorogenic substrate in the Assay Buffer.
-
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the this compound stock solution in the Assay Buffer to achieve a range of desired final assay concentrations. Remember to include a vehicle control (DMSO without this compound).
-
-
Assay Plate Setup:
-
To the wells of the 96-well plate, add the following in order:
-
Assay Buffer
-
This compound dilutions or vehicle control
-
Papain working solution
-
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate working solution to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin kinetic measurements of fluorescence intensity using a microplate reader. Set the excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Table 2: Example Papain Inhibition Assay Parameters
| Parameter | Example Value |
| Enzyme | Papain |
| Substrate | Z-FR-AMC |
| Final Substrate Concentration | 10 µM |
| Assay Buffer pH | 6.5 |
| Pre-incubation Time | 15 minutes |
| Assay Temperature | 37°C |
| Detection Method | Fluorescence (Kinetic) |
Workflow for Papain Inhibition Assay
Diagram 2: Papain Inhibition Assay Workflow
Signaling Pathway Context
While this compound's direct mechanism is the inhibition of thiol proteases, its broader biological effects may involve complex signaling pathways. The diagram below illustrates a generalized representation of how a protease inhibitor might impact a cellular pathway where a protease is involved in the activation of a signaling cascade.
References
Application Notes and Protocols for Elastase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended buffer conditions for measuring the activity of elastase, a serine protease involved in various physiological and pathological processes.[1][2] The information is intended to guide researchers in designing and executing experiments to study elastase function and to screen for potential inhibitors.
I. Recommended Buffer Conditions for Elastase Activity
The optimal conditions for elastase activity can vary depending on the source of the enzyme (e.g., porcine pancreas, human neutrophil) and the substrate used.[3][4] However, general recommendations for buffer conditions are summarized below.
Table 1: Summary of Recommended Buffer Conditions for Elastase Activity
| Parameter | Recommended Conditions | Notes |
| pH | The optimal pH for elastase activity is generally in the alkaline range, typically between 8.0 and 10.5.[3][5] For porcine pancreatic elastase, a pH of 8.8 is often used.[6] For human leukocyte elastase, the optimal pH can vary with the substrate, for example, pH 8.0-8.5 with Suc-APA-MCA and pH 9.5 with Suc-Ala3-pNA in the absence of NaCl.[3] Some studies have shown maximal activity at pH 9.0.[4][7] | The pH optimum can be influenced by the specific substrate and the presence of salts.[3] It is advisable to perform a pH profile for your specific experimental setup to determine the optimal pH. |
| Temperature | The optimal temperature for elastase activity is generally between 25°C and 50°C.[8][9] Many standard assays are performed at 25°C or 37°C.[6][8] For elastase from Bacillus licheniformis, the optimal temperature was found to be 50°C.[10] | Enzyme stability can be a concern at higher temperatures. It is important to consider the thermal stability of the specific elastase being used.[9] |
| Buffer System | Tris-HCl is a commonly used buffer for elastase assays.[8][11] Boric acid buffer has also been used.[10] HEPES buffer has been utilized in some protocols as well.[12] | The choice of buffer can sometimes influence enzyme activity. Tris has been noted as an activator of elastase.[7] It is recommended to maintain consistency in the buffer system used throughout an experiment. |
| Ionic Strength | The effect of ionic strength on elastase activity can be substrate-dependent. For the hydrolysis of Suc-Ala3-pNA by human leukocyte elastase, 0.5 M NaCl activated the enzyme similarly at all tested pHs.[3] However, for other substrates, the activation was more pronounced at neutral and alkaline pH.[3] Some protocols include 0.5 M NaCl in the assay buffer.[12] | The influence of ionic strength should be determined empirically if it is a critical parameter for the study. |
| Cofactors | Elastase is a serine protease and does not typically require cofactors for its activity.[1][2] | |
| Inhibitors | Known inhibitors of elastase include α1-antitrypsin, diisopropyl-phosphofluoridate (DFP), and peptide chloromethyl ketones.[2][7] Serpins (Serine Protease Inhibitors) are a major class of endogenous elastase inhibitors.[13] Certain flavonoids and their derivatives have also been shown to inhibit elastase activity.[14] | When studying elastase activity, it is crucial to be aware of potential inhibitors in the sample or reagents. |
II. Experimental Protocols
A. Spectrophotometric Assay for Elastase Activity
This protocol is based on the hydrolysis of the chromogenic substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala₃-pNA).[8] Cleavage of this substrate by elastase releases p-nitroanilide, which can be measured by the increase in absorbance at 410 nm.[8]
Materials:
-
100 mM Tris-HCl buffer, pH 8.0
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala₃-pNA) substrate solution (e.g., 4.4 mM in Tris-HCl buffer)
-
Elastase enzyme solution (porcine pancreatic or other)
-
Spectrophotometer capable of reading at 410 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Prepare the reaction mixture in a cuvette or microplate well. A typical reaction mixture contains:
-
2.7 mL of 100 mM Tris-HCl, pH 8.0
-
0.2 mL of Suc-Ala₃-pNA substrate solution
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).[8]
-
Initiate the reaction by adding a small volume of the elastase enzyme solution (e.g., 0.1 mL).
-
Immediately mix the contents and start monitoring the increase in absorbance at 410 nm over time (e.g., for 5 minutes).
-
Record the absorbance at regular intervals to determine the initial rate of the reaction (ΔA₄₁₀/minute).
-
Calculate the enzyme activity based on the rate of p-nitroanilide formation. One unit of elastase is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of Suc-Ala₃-pNA per minute at pH 8.0 and 25°C.
Workflow for Spectrophotometric Elastase Assay
Caption: Workflow for a typical spectrophotometric elastase activity assay.
B. Fluorometric Assay for Neutrophil Elastase Activity
This protocol utilizes a synthetic substrate that, upon cleavage by neutrophil elastase (NE), releases a fluorophore which can be quantified.[15][16] This method is generally more sensitive than colorimetric assays.[17]
Materials:
-
Recombinant Neutrophil Elastase (for standard curve)[18]
-
96-well white microplate with a flat bottom[15]
Procedure:
-
Sample Preparation: Add 2-50 µL of the sample (e.g., purified enzyme, plasma) to a well of the 96-well plate and adjust the final volume to 50 µL with NE Assay Buffer.[15][18]
-
Standard Curve Preparation: Prepare a standard curve using a known concentration of recombinant neutrophil elastase.[18]
-
Substrate Mix Preparation: Prepare a sufficient amount of NE Substrate Mix according to the manufacturer's instructions. Typically, this involves diluting the concentrated substrate in the NE Assay Buffer.[15]
-
Reaction Initiation: Add 50 µL of the NE Substrate Mix to each well containing the standard or sample. Mix well.[15][18]
-
Measurement: Immediately begin measuring the fluorescence in a kinetic mode for 10-20 minutes at 37°C (Ex/Em = 380/500 nm).[15][18]
-
Data Analysis: Choose two time points (T1 and T2) in the linear range of the fluorescence increase and calculate the change in fluorescence (RFU2 - RFU1).[15] Plot the fluorescence change against the concentration of the NE standards to generate a standard curve. Determine the NE activity in the samples from this standard curve.
III. Signaling Pathways Involving Elastase
Elastase, particularly neutrophil elastase, is a key player in inflammatory processes and tissue remodeling.[1][13] It can degrade various components of the extracellular matrix (ECM), including elastin, collagen, and fibronectin.[19] The degradation of elastin can generate elastin-derived peptides (elastokines), which can bind to the Elastin Receptor Complex (ERC) and trigger downstream signaling pathways.[20][21]
Elastin Degradation and Receptor Signaling
Caption: Signaling pathway initiated by elastin degradation by elastase.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. Elastase - Wikipedia [en.wikipedia.org]
- 3. pH dependence of salt activation of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alkaline pH Promotes NADPH Oxidase-Independent Neutrophil Extracellular Trap Formation: A Matter of Mitochondrial Reactive Oxygen Species Generation and Citrullination and Cleavage of Histone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 101.200.202.226 [101.200.202.226]
- 7. promega.com [promega.com]
- 8. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. A survey of elastase-producing bacteria and characteristics of the most potent producer, Priestia megaterium gasm32 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of elastolysis conditions and elastolytic kinetic analysis with elastase from Bacillus licheniformis ZJUEL31410 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. longdom.org [longdom.org]
- 14. Flavonoids as inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. content.abcam.com [content.abcam.com]
- 17. AffiASSAY® Neutrophil Elastase Activity Assay kit (Fluorometric) | AffiGEN [affiassay.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Role of elastases in the pathogenesis of chronic obstructive pulmonary disease: Implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The Elastin Receptor Complex: An Emerging Therapeutic Target Against Age-Related Vascular Diseases [frontiersin.org]
- 21. Signaling pathways transduced through the elastin receptor facilitate proliferation of arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Estatin B for Complete Protease Inhibition
Welcome to the technical support center for Estatin B. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to ensure the successful use of this compound for complete protease inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which proteases does it inhibit?
This compound is a specific inhibitor of thiol proteases.[1][2][3] It has been shown to effectively inhibit the activity of papain, ficin, and bromelain.[1][2][3]
Q2: I am not seeing complete inhibition of my target protease. What are the possible causes?
Incomplete protease inhibition can arise from several factors:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low to fully inhibit the amount of active protease in your sample.
-
Incorrect pH or Temperature: Enzyme and inhibitor activities are highly dependent on pH and temperature. Ensure your experimental conditions are optimal for this compound activity.
-
Presence of Reducing Agents: Thiol proteases require a reducing environment for optimal activity. However, very high concentrations of reducing agents might interfere with the inhibitor's function.
-
High Protease Concentration: If the concentration of the target protease is exceptionally high, the amount of this compound may be insufficient for complete inhibition.
-
Inhibitor Degradation: Improper storage or handling can lead to the degradation of this compound.
Q3: Are there any known off-target effects of this compound?
The initial characterization of this compound suggests it is specific for thiol proteases.[1][2][3] However, as with any inhibitor, off-target effects at high concentrations cannot be entirely ruled out. It is crucial to determine the lowest effective concentration to minimize potential off-target interactions.
Troubleshooting Guide
Issue 1: Incomplete Protease Inhibition
| Possible Cause | Suggested Solution |
| Insufficient this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific experimental conditions. See the detailed protocol below for determining the IC50 value. |
| Suboptimal Reaction Conditions | Verify the optimal pH and temperature for your target protease and ensure your assay buffer is within this range. Most thiol proteases are active at a neutral pH. |
| High Endogenous Protease Levels | Consider performing a pre-clearing step to reduce the overall protease concentration in your sample before adding this compound. |
| This compound Degradation | Ensure this compound is stored correctly according to the manufacturer's instructions, typically at -20°C or -80°C. Prepare fresh working solutions for each experiment. |
Issue 2: High Background Signal in Activity Assay
| Possible Cause | Suggested Solution |
| Substrate Autohydrolysis | Run a control reaction with the substrate in the assay buffer without the enzyme to measure the rate of spontaneous breakdown. |
| Contaminating Protease Activity | If using a complex biological sample, consider purifying your target protein to reduce background from other proteases. |
| Reagent Interference | Check for any interference of your assay components (e.g., buffer, salts) with the detection method. |
Experimental Protocols
Determining the IC50 of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. This protocol outlines the steps to determine the IC50 of this compound for a target thiol protease (e.g., papain).
Materials:
-
Purified target protease (e.g., papain)
-
This compound
-
Protease-specific substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester for papain)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM L-cysteine and 2 mM EDTA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of this compound in the assay buffer. A typical starting range might be from 1 µM to 1 nM.
-
Add a fixed concentration of the target protease to each well of the microplate.
-
Add the different concentrations of this compound to the wells containing the protease. Include a control with no inhibitor.
-
Pre-incubate the protease and inhibitor for 15-30 minutes at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction kinetics by measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation:
The results of the IC50 determination can be summarized in a table:
| This compound Concentration (nM) | % Inhibition (Mean ± SD) |
| 1000 | 98.2 ± 1.5 |
| 500 | 95.1 ± 2.1 |
| 250 | 88.7 ± 3.4 |
| 125 | 75.3 ± 4.0 |
| 62.5 | 52.1 ± 3.8 |
| 31.25 | 30.5 ± 2.9 |
| 15.6 | 12.8 ± 1.7 |
| 0 | 0 ± 0.0 |
Visualizations
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the IC50 of this compound.
Signaling Pathways Modulated by Target Proteases
Papain-Induced IL-4 Production Pathway:
Caption: Papain signaling pathway leading to IL-4 production.
Bromelain-Modulated Signaling Pathways:
Caption: Signaling pathways modulated by bromelain.
References
Technical Support Center: Statin Solubility and Handling
Disclaimer: Based on your query for "Estatin B," our internal analysis suggests a high probability of a typographical error, as the information available for "this compound" is limited and does not align with the context of common laboratory solubility issues. The vast body of research literature points towards "statins" as the likely intended subject. This guide therefore addresses the solubility challenges associated with common lipophilic statins used in research, such as Simvastatin, Atorvastatin, and Lovastatin.
Frequently Asked Questions (FAQs)
Q1: Why is my statin not dissolving in aqueous buffers like PBS?
A1: Most statins used in research, including simvastatin, lovastatin, and atorvastatin, are classified as lipophilic (fat-soluble) compounds.[1][2][3][4][5][6] Consequently, they have very low solubility in aqueous solutions like water, phosphate-buffered saline (PBS), and cell culture media.[7][8][9][10][11][12] For instance, lovastatin and simvastatin are practically insoluble in water[10]. Atorvastatin calcium is also insoluble in aqueous solutions at a pH of 4 and below and is only very slightly soluble in distilled water and pH 7.4 phosphate buffer.[8][13]
Q2: What is the best solvent to prepare a stock solution of a lipophilic statin?
A2: Organic solvents are recommended for preparing initial stock solutions of lipophilic statins. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[7][11][14] It is crucial to dissolve the statin powder completely in the organic solvent before making further dilutions into aqueous buffers.
Q3: My statin precipitates when I add the stock solution to my cell culture medium. What can I do?
A3: Precipitation upon dilution in aqueous media is a common issue. Here are some troubleshooting steps:
-
Lower the Final Concentration: The final concentration of the statin in your aqueous medium may be above its solubility limit. Try using a more diluted working solution.
-
Increase the Organic Solvent Percentage (with caution): While not ideal for all cell culture experiments, a slightly higher percentage of the initial organic solvent in the final solution can help maintain solubility. However, be mindful that organic solvents can have physiological effects on cells, so it's crucial to run appropriate vehicle controls.[15]
-
Use a Step-wise Dilution: Instead of adding the concentrated stock directly to your final volume of aqueous buffer, perform one or more intermediate dilutions.
-
Gentle Warming and Sonication: In some cases, gentle warming or sonication can help dissolve precipitates, but be cautious as this may affect the stability of the compound.[16]
Q4: Does the form of the statin (lactone vs. hydroxy acid) affect its solubility?
A4: Yes, significantly. Many statins like simvastatin and lovastatin are administered as inactive lactone prodrugs, which are more lipophilic.[1][17] In vivo, these are converted to the active, more hydrophilic hydroxy acid form.[1][17] The lactone form is highly lipophilic, while the hydroxy acid has poor lipid solubility.[17] For experimental purposes, the lactone form will be less soluble in aqueous buffers. Some protocols involve hydrolyzing the lactone ring to the active hydroxy acid form using NaOH and heat to improve solubility in aqueous solutions.[18][19]
Q5: How does pH affect statin solubility and stability?
A5: The pH of the aqueous buffer can significantly impact the stability and interconversion of the lactone and hydroxy acid forms of statins.[17][20][21] The lactone form is more stable at a mildly acidic pH (e.g., pH 4.5), while the hydroxy acid form is more prevalent at neutral and alkaline pH (pH ≥ 7).[20] The conversion of the lactone to the hydroxy acid is strongly pH-dependent, with substantial conversion occurring at physiological and alkaline pH.[17] For example, atorvastatin calcium's solubility is markedly improved at pH values equal to or greater than 5.5.[13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Statin powder will not dissolve in the initial solvent. | The chosen solvent is inappropriate, or the concentration is too high. | Switch to a recommended organic solvent like DMSO, DMF, or ethanol.[7][11][14] Ensure you are not exceeding the solubility limits outlined in the data table below. |
| A precipitate forms immediately upon diluting the stock solution in an aqueous buffer. | The statin has crashed out of solution due to its low aqueous solubility. | Decrease the final concentration of the statin. Perform serial dilutions. Ensure the final percentage of the organic solvent is kept to a minimum while still maintaining solubility. Consider using a carrier or solubilizing agent if compatible with your experiment. |
| The solution becomes cloudy over time after preparation. | The statin is slowly precipitating out of the aqueous solution. | Prepare fresh working solutions daily. Aqueous solutions of many statins are not stable for more than one day.[7][11][14] Store stock solutions at -20°C or -80°C as recommended by the supplier. |
| Inconsistent experimental results. | The statin may be degrading or converting between its lactone and hydroxy acid forms. | Be mindful of the pH of your buffers.[17][20] Prepare solutions fresh for each experiment to ensure consistency. |
Data Presentation
Table 1: Solubility of Common Lipophilic Statins in Various Solvents
| Statin | Solvent | Solubility |
| Atorvastatin (calcium salt) | DMSO | ~15 mg/mL[14] |
| DMF | ~25 mg/mL[14] | |
| Ethanol | ~0.5 mg/mL[14] | |
| Methanol | Freely soluble[8][13] | |
| Water | Very slightly soluble[8][13] | |
| PBS (pH 7.2) with 10% DMF | ~0.1 mg/mL[14] | |
| Simvastatin | DMSO | ~30 mg/mL[7] |
| DMF | ~30 mg/mL[7] | |
| Ethanol | ~20 mg/mL[7] | |
| PBS (pH 7.2) with 50% DMSO | ~0.5 mg/mL[7] | |
| Simvastatin (sodium salt) | DMSO | ~10 mg/mL[15][22] |
| Ethanol | ~10 mg/mL[15][22] | |
| PBS (pH 7.2) | ~50 mg/mL[22] | |
| Lovastatin | DMSO | ~20 mg/mL[11][23] |
| DMF | ~15 mg/mL[11] | |
| Ethanol | ~20 mg/mL[11][23] | |
| Water | Virtually insoluble[10] | |
| PBS (pH 7.2) with 50% DMSO | ~0.5 mg/mL[11] |
Experimental Protocols
Protocol 1: Preparation of a Lipophilic Statin Stock Solution
-
Weighing the Statin: Accurately weigh the required amount of the statin powder in a suitable container.
-
Initial Solubilization: Add the appropriate volume of a recommended organic solvent (e.g., DMSO) to the powder to achieve the desired stock concentration (e.g., 10-30 mg/mL).
-
Complete Dissolution: Vortex or gently agitate the solution until the statin is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Most stock solutions in organic solvents are stable for several months.
Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock
-
Thaw Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature.
-
Dilution: While vortexing the aqueous buffer (e.g., cell culture medium or PBS), slowly add the required volume of the stock solution to achieve the final desired concentration. It is critical to add the stock solution to the buffer and not the other way around.
-
Final Mix: Continue to vortex for a short period to ensure homogeneity.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of lipophilic statins for extended periods, as precipitation can occur.[7][11][14]
Visualizations
Caption: Workflow for preparing statin working solutions.
Caption: Decision tree for troubleshooting precipitation.
Caption: Statins inhibit HMG-CoA reductase.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Chemical, pharmacokinetic and pharmacodynamic properties of statins: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophilic or Lipophilic Statins? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hydrophilic or Lipophilic Statins? [frontiersin.org]
- 5. pediaa.com [pediaa.com]
- 6. gpnotebook.com [gpnotebook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 10. Relative lipophilicities, solubilities, and structure-pharmacological considerations of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors pravastatin, lovastatin, mevastatin, and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Lipophilic statins inhibit growth and reduce invasiveness of human endometrial stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Lovastatin | HMG-CoA Reductase | Tocris Bioscience [tocris.com]
addressing Estatin B instability during long incubations
Technical Support Center: Estatin B
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of this compound, particularly during long incubation periods in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent, especially in assays requiring long incubation times (24-72 hours). What could be the cause?
A1: Inconsistent results with this compound in long-term experiments are often linked to its chemical instability in aqueous solutions like cell culture media.[1][2][3][4] Statins, as a class of molecules, can degrade under typical incubation conditions (37°C, neutral pH).[3][5] The primary cause is often hydrolysis, where the active hydroxy acid form converts to an inactive lactone form, or other degradation products may form.[1][6][7][8] This degradation reduces the effective concentration of the active compound over time, leading to variability in your results.
Q2: What are the main factors that influence the stability of this compound in my experiments?
A2: The stability of this compound is primarily affected by the following factors:
-
pH: Statins exhibit pH-dependent stability. The lactone form is generally more stable in acidic conditions (around pH 4.5), while the active hydroxy acid form is more prevalent at neutral or alkaline pH but is also more susceptible to degradation.[5][6][9]
-
Temperature: Higher temperatures, such as the 37°C used in cell culture incubators, accelerate the rate of degradation.[3][5]
-
Solvent/Medium: The composition of the solvent or cell culture medium can impact stability. Some media components may act as antioxidants, while others could potentially accelerate degradation.[1][10]
-
Light Exposure: Some statins are sensitive to photolytic degradation upon exposure to UV or even natural sunlight.[1][11][12] It is advisable to minimize light exposure during preparation and incubation.
-
Oxidation: Oxidative stress can also contribute to the degradation of statins.[2][12]
Q3: How can I minimize the degradation of this compound during a long-term cell culture experiment?
A3: To enhance the stability of this compound in your long-term assays, consider the following strategies:
-
pH Control: If your experimental system allows, maintaining a slightly acidic pH (around 6.5-7.0) in your culture medium could slow down degradation, although this may not be feasible for all cell types.
-
Regular Media Changes: For incubations longer than 24 hours, it is recommended to replace the media with freshly prepared this compound solution every 12-24 hours to maintain a more consistent concentration of the active compound.
-
Use of Antioxidants: The addition of antioxidants to the culture medium could potentially mitigate oxidative degradation.[13] However, it is crucial to first validate that the chosen antioxidant does not interfere with your experimental assay or cell viability.[14]
-
Protect from Light: Prepare this compound solutions in amber vials and keep plates or tubes protected from light during incubation.
-
Fresh Stock Solutions: Always prepare fresh working solutions of this compound from a frozen stock just before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: How do I know if this compound is degrading in my specific experimental setup?
A4: The most reliable way to determine the stability of this compound in your experimental conditions is to perform a stability study. This involves incubating this compound in your cell-free culture medium under the exact same conditions as your experiment (e.g., 37°C, 5% CO2). You would then collect aliquots at different time points (e.g., 0, 6, 12, 24, 48, 72 hours) and analyze the concentration of the intact this compound using a validated analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][15][16][17]
Quantitative Data on Statin Stability
The stability of statins is highly dependent on the specific compound and the experimental conditions. The following tables provide a summary of stability data for representative statins, which can serve as a guide for designing experiments with this compound.
Table 1: Effect of pH on the Stability of Simvastatin and Atorvastatin in Aqueous Solution
| pH | Statin | Form Favored at Equilibrium | Approximate Half-life (t½) of Lactone Form | Reference |
| 2.0 | Simvastatin | Hydroxy Acid | ~3 hours | [6] |
| 4.5 | Simvastatin | Lactone | >200 hours | [6][9] |
| 7.0 | Simvastatin | Hydroxy Acid | ~69 hours | [9] |
| 2.0 | Atorvastatin | Hydroxy Acid | ~4 hours | [6] |
| 4.5 | Atorvastatin | Lactone | >200 hours | [6] |
| 7.0 | Atorvastatin | Hydroxy Acid | Not applicable (complete conversion) | [9] |
Table 2: Degradation Kinetics of Atorvastatin Under Stress Conditions
| Condition | Kinetic Order | Rate Constant (k) | Stability | Reference |
| Acidic (HCl) | First-order | 1.88 x 10⁻² s⁻¹ | Less stable | [11][18][19] |
| Basic (NaOH) | Zero-order | 2.35 x 10⁻⁴ mol L⁻¹ s⁻¹ | More stable than acidic | [11][18][19] |
Table 3: Statin Degradation in In Vitro Fermentation with Human Gut Microbiota
| Statin | Incubation Time | Approximate Degradation Rate | Reference |
| Various Statins | 24 hours | 7% - 30% | [20] |
| Various Statins | 48 hours | 19% - 48% | [20] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol describes a method to quantify the degradation of this compound in a cell-free culture medium over time using HPLC.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, light-protected microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile and phosphate buffer)
-
Validated analytical standard for this compound
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute it to the final working concentration in the cell culture medium.
-
Dispense equal volumes of the this compound-containing medium into several sterile, light-protected microcentrifuge tubes.
-
Immediately process the "time 0" sample by transferring an aliquot for HPLC analysis. Store the remaining samples in the incubator under standard cell culture conditions (37°C, 5% CO₂).
-
At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator and collect an aliquot for analysis.
-
If the medium contains proteins (like FBS), precipitate them by adding a cold organic solvent (e.g., acetonitrile), vortex, and centrifuge to pellet the precipitate.
-
Analyze the supernatant from each time point by HPLC. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH).[15][16]
-
Quantify the peak area of the intact this compound at each time point and compare it to the peak area at time 0 to determine the percentage of degradation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified HMG-CoA Reductase Pathway and this compound Action.
Caption: Workflow for Assessing this compound Stability.
References
- 1. researchgate.net [researchgate.net]
- 2. ajpaonline.com [ajpaonline.com]
- 3. researchgate.net [researchgate.net]
- 4. sdbindex.com [sdbindex.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids [beilstein-journals.org]
- 9. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell culture media are potent antioxidants that interfere during LDL oxidation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant Effects of Statins by Modulating Nrf2 and Nrf2/HO-1 Signaling in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resveratrol for Protection against Statin Toxicity in C2C12 and H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical and microbiological stability studies of an aqueous solution of pravastatin sodium salt for drug therapy of the dysphagic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsr.in [japsr.in]
- 17. researchgate.net [researchgate.net]
- 18. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An in vitro evaluation of the effects of different statins on the structure and function of human gut bacterial community - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Estatin B in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estatin B. Given the limited specific data on this compound degradation, this guide incorporates established principles from the broader class of statin compounds to provide robust recommendations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is identified as a thiol protease inhibitor.[1][2] Its molecular formula is C18H25N5O6.[3] While detailed experimental data on its degradation is limited, understanding its chemical structure is the first step in predicting its stability.
| Property | Value | Source |
| Molecular Formula | C18H25N5O6 | [3] |
| Molecular Weight | 407.4 g/mol | [3] |
| Predicted pKa | 3.15 ± 0.40 | [1] |
| Predicted Density | 1.53 ± 0.1 g/cm3 | [1] |
Q2: What are the primary factors that can cause degradation of statins like this compound in aqueous solutions?
Based on extensive research on other statins, the primary factors influencing degradation in aqueous solutions are:
-
pH: This is often the most critical factor. Many statins are more stable in mildly acidic conditions and degrade more rapidly in neutral to alkaline solutions.[4][5][6]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[7][8]
-
Light: Exposure to light, particularly UV light, can induce photodegradation in some statins.[6][7][8]
-
Oxidation: The presence of oxygen or oxidizing agents can lead to the degradation of susceptible functional groups within the molecule.[8][9]
-
Hydrolysis: As with many ester-containing compounds, statins can be susceptible to hydrolysis, which is often pH-dependent.[7]
Q3: What are the recommended storage conditions for this compound in its solid form and in solution?
For the solid (powder) form of this compound, storage at -20°C for up to 3 years is recommended.[2] When in a solvent, it should be stored at -80°C for up to one year.[2] To minimize degradation in aqueous solutions for experimental use, it is advisable to prepare fresh solutions and use them promptly. If short-term storage is necessary, store at 2-8°C and protect from light.
Troubleshooting Guide
Issue 1: Rapid loss of this compound activity in an aqueous buffer.
Possible Cause: The pH of your aqueous solution may not be optimal for this compound stability. Many statins exhibit pH-dependent stability, with increased degradation at neutral or alkaline pH.[4][5]
Troubleshooting Steps:
-
pH Optimization Study:
-
Prepare a series of buffers with varying pH values (e.g., from pH 3 to 8).
-
Dissolve this compound in each buffer at a known concentration.
-
Incubate the solutions at a constant temperature.
-
Monitor the concentration of this compound over time using a suitable analytical method like HPLC.
-
Based on studies of other statins, a pH around 4.5 may offer the best stability.[4][5]
-
-
Workflow for pH Optimization:
Caption: Workflow for determining the optimal pH for this compound stability.
Issue 2: Inconsistent experimental results with this compound solutions.
Possible Cause: Degradation due to environmental factors like light or temperature, or interactions with container materials.
Troubleshooting Steps:
-
Control for Light Exposure:
-
Conduct experiments using amber-colored vials or cover glassware with aluminum foil to protect the solution from light.
-
Minimize the exposure of the solution to ambient light during preparation and handling.
-
-
Maintain Temperature Control:
-
Prepare and handle solutions on ice or in a cold room when possible.
-
Use temperature-controlled incubators or water baths for experiments.
-
-
Evaluate Container Material:
-
Some compounds can adsorb to certain plastics or be affected by alkali leached from glass.[10]
-
Consider using polypropylene tubes or silanized glass vials to minimize these effects.
-
Issue 3: Poor solubility of this compound in the desired aqueous buffer.
Possible Cause: Like many statins, this compound may have limited aqueous solubility, which can be pH-dependent.
Troubleshooting Steps:
-
Solubility Assessment:
-
Determine the solubility of this compound at different pH values.
-
Consider the use of co-solvents (e.g., a small percentage of ethanol or DMSO), but be mindful of their potential impact on your experimental system.
-
-
Formulation Strategies:
Experimental Protocols
Protocol 1: HPLC Method for Quantifying this compound
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by a UV scan of this compound (likely in the 230-250 nm range).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Note: This method will require optimization and validation for your specific instrumentation and experimental conditions.
Protocol 2: Forced Degradation Study
To understand the degradation pathways of this compound, a forced degradation study can be performed.[7][13]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to direct sunlight or a photostability chamber for 24 hours.
Analysis: Analyze the stressed samples by HPLC-MS to separate and identify the degradation products.
Logical Flow of a Forced Degradation Study:
Caption: Process for conducting a forced degradation study on this compound.
Signaling Pathway Considerations
As this compound is a thiol protease inhibitor, its degradation could potentially lead to a loss of this inhibitory activity. When studying its effects on biological systems, it is crucial to ensure its stability to accurately interpret the results.
Hypothetical Signaling Pathway Inhibition by this compound:
Caption: this compound's role as a thiol protease inhibitor in a signaling pathway.
References
- 1. This compound CAS#: 106396-24-1 [amp.chemicalbook.com]
- 2. Estatin B_TargetMol [targetmol.com]
- 3. This compound | C18H25N5O6 | CID 129322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. ijpsdronline.com [ijpsdronline.com]
- 13. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Statin-Related Interference in Downstream Applications
Welcome to the technical support center for researchers utilizing statins in their experimental workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise in common downstream applications due to the biological effects of statins.
General Considerations
Statins are inhibitors of HMG-CoA reductase, a key enzyme in the mevalonate pathway. This inhibition not only reduces cholesterol synthesis but also affects the production of other isoprenoid intermediates essential for various cellular processes, including protein prenylation. Consequently, statin treatment can lead to a wide range of "off-target" effects on cellular signaling, protein expression, and post-translational modifications, which can interfere with experimental results.
I. Troubleshooting Guide: Western Blotting
Western blotting is a fundamental technique for detecting specific proteins. When working with lysates from statin-treated cells, you may encounter several issues.
Frequently Asked Questions (FAQs)
Question 1: Why is the expression level of my protein of interest altered after statin treatment?
Answer: Statins can modulate various signaling pathways that regulate gene and protein expression. For instance, statins have been shown to affect the PI3K/Akt, MAPK, and Wnt/β-catenin pathways, which can lead to changes in the transcription and translation of your target protein.[1] Additionally, some statins have been observed to reduce the expression of certain proteins, such as eukaryotic initiation factor 2B (eIF2B) subunits.[2]
Troubleshooting Steps:
-
Confirm the Effect: Perform a dose-response and time-course experiment to verify that the change in protein expression is dependent on the statin concentration and treatment duration.
-
Literature Review: Search for literature linking the specific statin you are using to the signaling pathway that regulates your protein of interest.
-
Positive and Negative Controls: Include appropriate controls in your experiment. A vehicle-treated control is essential. If possible, use a known activator or inhibitor of the relevant signaling pathway as a positive or negative control.
-
Rescue Experiment: To confirm that the effect is due to the inhibition of the mevalonate pathway, you can perform a rescue experiment by co-incubating the cells with mevalonate, the product of the HMG-CoA reductase reaction.
Question 2: I am observing unexpected bands or a shift in the molecular weight of my protein after statin treatment. What could be the cause?
Answer: This could be due to statin-induced post-translational modifications (PTMs). Statins have been shown to induce HMGylation (the addition of a 3-hydroxy-3-methylglutaryl group) on proteins like fatty acid synthase.[3] They can also modulate the cellular acetylome.[4] These modifications can alter the protein's molecular weight, leading to unexpected bands or shifts in your Western blot. It is also possible that the unexpected bands are due to protein degradation or the expression of different protein isoforms.
Troubleshooting Steps:
-
Sample Preparation: Ensure that your lysis buffer contains a fresh and complete cocktail of protease and phosphatase inhibitors to prevent protein degradation.
-
Consider PTMs: Research whether your protein of interest is known to be a target for HMGylation, acetylation, or other PTMs that could be affected by statin treatment.
-
Enzymatic Digestion: To test for specific PTMs like glycosylation, you can treat your lysate with specific enzymes (e.g., PNGase F) to see if the band shift is resolved.
-
Antibody Specificity: Use an antibody that is specific to the unmodified form of the protein or an antibody that recognizes a specific PTM to confirm the presence of the modification.
-
Mass Spectrometry: For definitive identification of PTMs, consider analyzing your protein by mass spectrometry.
Experimental Protocol: Western Blotting of Statin-Treated Cells
This protocol provides a general guideline for performing Western blotting on cell lysates after statin treatment.
Materials:
-
Cell culture reagents
-
Statin of interest (e.g., Atorvastatin, Simvastatin)
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the desired concentrations of the statin or vehicle for the specified duration.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
II. Troubleshooting Guide: Polymerase Chain Reaction (PCR)
Statins primarily affect PCR results by altering the expression levels of target genes in the treated cells, rather than by directly inhibiting the PCR reaction itself.
Frequently Asked Questions (FAQs)
Question 3: My qPCR results show a significant change in the expression of my gene of interest after statin treatment. Is this a real biological effect?
Answer: Yes, it is very likely a real biological effect. Statins are well-documented to alter the expression of numerous genes. For example, they can upregulate the expression of the gene encoding PCSK9 and influence the expression of genes related to the Ras signaling pathway.[5][6] The changes you are observing are likely due to the impact of the statin on cellular signaling pathways that regulate the transcription of your gene of interest.
Troubleshooting Steps:
-
Confirm with Multiple Primer Sets: Use at least two different primer sets for your gene of interest to rule out any primer-specific artifacts.
-
Dose-Response and Time-Course: Perform a dose-response and time-course experiment to confirm that the change in gene expression is dependent on the statin treatment.
-
Housekeeping Gene Stability: Ensure that the expression of your chosen housekeeping gene(s) is not affected by the statin treatment. It is advisable to test multiple housekeeping genes and use a geomean normalization approach.
-
Biological Replicates: Use a sufficient number of biological replicates to ensure the statistical significance of your findings.
-
Rescue Experiment: As with Western blotting, a rescue experiment with mevalonate can help confirm that the observed effect is a consequence of inhibiting the mevalonate pathway.
Experimental Protocol: qPCR Analysis of Gene Expression in Statin-Treated Cells
Materials:
-
Cell culture reagents
-
Statin of interest and vehicle control
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Primers for the gene of interest and housekeeping genes
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Treat cells with the statin or vehicle as described for the Western blotting protocol.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit, following the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from an equal amount of RNA for all samples using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, primers, and cDNA.
-
Run the qPCR reaction on a real-time PCR instrument using an appropriate cycling protocol.
-
Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
-
-
Data Analysis:
-
Determine the Cq values for your gene of interest and housekeeping gene(s).
-
Calculate the relative gene expression using the ΔΔCq method or another appropriate analysis method.
-
III. Troubleshooting Guide: Mass Spectrometry
The primary consideration when using statins in experiments that will be analyzed by mass spectrometry is the potential for the statin and its metabolites to be present in the sample.
Frequently Asked Questions (FAQs)
Question 4: Can statins or their metabolites interfere with the mass spectrometry analysis of my analytes of interest?
Answer: While there is no widespread evidence of statins or their metabolites forming adducts with other analytes or causing significant ion suppression for a broad range of compounds, their presence in the sample should not be ignored. Statins and their metabolites can be detected by mass spectrometry, and at high concentrations, they could potentially compete for ionization, leading to ion suppression for your analytes of interest, particularly if they co-elute during liquid chromatography.
Troubleshooting Steps:
-
Chromatographic Separation: Optimize your liquid chromatography method to ensure that your analytes of interest are well-separated from the statin and its major metabolites.
-
Internal Standards: Use stable isotope-labeled internal standards for your analytes of interest to correct for any matrix effects, including potential ion suppression.
-
Sample Preparation: Consider a sample preparation method (e.g., solid-phase extraction) that can selectively remove the statin and its metabolites while retaining your analytes of interest.
-
Method Validation: If you are developing a quantitative assay, validate the method for matrix effects by comparing the response of your analytes in the presence and absence of the statin.
Data Presentation: Common Statins and their Metabolites
The following table summarizes some common statins and their major metabolites that could be present in your samples.
| Statin | Major Metabolites |
| Atorvastatin | ortho-hydroxyatorvastatin, para-hydroxyatorvastatin |
| Simvastatin | Simvastatin acid, 3'-hydroxy simvastatin, 6'-exomethylene simvastatin |
| Rosuvastatin | N-desmethyl rosuvastatin, rosuvastatin lactone |
| Pravastatin | 3'-hydroxy pravastatin, pravastatin lactone |
| Lovastatin | Lovastatin acid, 6'-hydroxy lovastatin |
IV. Troubleshooting Guide: Cell-Based Assays
Statins can have profound effects on cell health and signaling, which can interfere with various cell-based assays.
Frequently Asked Questions (FAQs)
Question 5: My cell viability/proliferation assay (e.g., MTT, CellTiter-Glo) shows a significant decrease in signal after statin treatment. How can I be sure this is not an artifact?
Answer: A decrease in signal in viability or proliferation assays is an expected outcome of statin treatment in many cell types. Statins can induce apoptosis and inhibit cell proliferation.[3][7] The magnitude of this effect is typically dose- and time-dependent and can vary between different statins and cell lines. Therefore, the observed decrease in signal is likely a true biological effect.
Troubleshooting Steps:
-
Confirm with Multiple Assays: Use at least two different viability/proliferation assays that measure different cellular parameters (e.g., metabolic activity with MTT, ATP levels with CellTiter-Glo, and membrane integrity with a cytotoxicity assay) to confirm the results.
-
Microscopic Examination: Visually inspect the cells under a microscope for morphological changes indicative of cell death, such as rounding, detachment, and membrane blebbing.
-
Apoptosis Assays: Perform specific apoptosis assays, such as Annexin V/Propidium Iodide staining or caspase activity assays, to confirm that the decrease in viability is due to apoptosis.[8]
Question 6: I am using a luciferase reporter assay, and I see an unexpected increase in the luciferase signal after statin treatment. Is this real?
Answer: This is a known artifact of some compounds in luciferase reporter assays. Certain small molecules, including some that may be structurally related to components of your experimental system, can inhibit the luciferase enzyme. Counterintuitively, this inhibition can sometimes stabilize the luciferase protein, leading to its accumulation in the cell and a net increase in the luminescent signal.[9][10]
Troubleshooting Steps:
-
Control for Luciferase Inhibition: Perform a control experiment to test if the statin directly inhibits the luciferase enzyme. This can be done by adding the statin directly to a reaction containing purified luciferase enzyme and its substrate.
-
Use a Different Reporter System: If the statin is found to interfere with the luciferase assay, consider using a different reporter system, such as one based on beta-galactosidase or secreted alkaline phosphatase.
-
Normalize to a Control Vector: Always co-transfect with a control vector expressing a different reporter (e.g., Renilla luciferase if your primary reporter is Firefly luciferase) under the control of a constitutive promoter to normalize for transfection efficiency and general effects on protein expression. However, be aware that some compounds can inhibit both Firefly and Renilla luciferases.
Data Presentation: IC50 Values of Statins in Different Cell Lines
The following table provides a summary of reported IC50 values for the inhibition of cell proliferation by different statins in various cell lines. These values can serve as a starting point for designing your experiments.
| Statin | Cell Line | IC50 (µM) | Reference |
| Simvastatin | A498 (renal cancer) | ~16 | [3] |
| Simvastatin | 786-O (renal cancer) | ~16 | [3] |
| Atorvastatin | CaSki (cervical cancer) | ~20 | [7] |
| Fluvastatin | ViBo (cervical cancer) | ~10 | [7] |
| Simvastatin | HeLa (cervical cancer) | ~40 | [7] |
V. Visualizations
Signaling Pathways Affected by Statins
The following diagram illustrates some of the key signaling pathways that are known to be modulated by statins.
Caption: Key signaling pathways modulated by statins.
Experimental Workflow: Troubleshooting Western Blot Banding Issues
The following diagram outlines a logical workflow for troubleshooting unexpected bands in a Western blot of statin-treated samples.
Caption: Workflow for troubleshooting Western blot banding issues.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. wildtypeone.substack.com [wildtypeone.substack.com]
- 3. researchgate.net [researchgate.net]
- 4. Rosuvastatin Modulates the Post-Translational Acetylome in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. Statins and C-reactive protein: in silico evidence on direct interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Estatin B and Chymostatin: A Guide for Researchers
A notable point of clarification: "Estatin B" should not be confused with the class of cholesterol-lowering drugs known as "statins." this compound is a specific inhibitor of thiol proteases, whereas statins target HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1][2] This guide will focus on the comparative analysis of two distinct protease inhibitors: this compound and Chymostatin.
This document provides a detailed comparison of this compound and chymostatin for researchers, scientists, and drug development professionals. The guide outlines their mechanisms of action, target specificities, and available quantitative data, supplemented with experimental protocols and pathway diagrams.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of this compound and chymostatin based on available data.
| Feature | This compound | Chymostatin |
| Inhibitor Class | Thiol Protease Inhibitor[3][4] | Primarily a Serine Protease Inhibitor, also inhibits some Cysteine (Thiol) Proteases[5] |
| Source | Thermophilic Bacterium M4323[3][4] | Actinomycetes[6] |
| Primary Targets | Thiol proteases such as papain, fig protease, and bromelain[3][4] | Chymotrypsin, chymotrypsin-like serine proteinases, chymases[7] |
| Other Targets | - | Lysosomal cysteine proteases such as cathepsins A, B, C, H, and L; weakly inhibits human leukocyte elastase |
| Mechanism of Action | Information not readily available, likely forms a covalent bond with the active site cysteine. | Competitive, slow-binding inhibitor that forms a stable hemiacetal with the active site serine.[8] |
| Inhibitory Constant (Ki) | Not readily available in public literature. | Chymotrypsin: 4 x 10⁻¹⁰ M[8]Cathepsin G: 1.5 x 10⁻⁷ M[8]Chymase: 13.1 nM[9] |
| Molecular Weight | 407.42 g/mol [3] | 607.7 g/mol [9] |
Mechanism of Action and Target Specificity
This compound is a specific inhibitor of thiol proteases.[3][4] While the precise mechanism is not extensively detailed in available literature, it is characteristic of this class of inhibitors to form a covalent bond with the sulfhydryl group of the cysteine residue in the active site of the target enzyme. Its known targets include papain, fig protease, and bromelain.[3][4]
Chymostatin , on the other hand, is a well-characterized inhibitor of serine proteases, with a particularly high affinity for chymotrypsin.[7][8] It functions as a competitive, slow-binding inhibitor.[8] The aldehyde group in chymostatin's structure reacts with the active site serine of the protease to form a stable hemiacetal, effectively blocking the enzyme's catalytic activity.[8] Chymostatin also demonstrates inhibitory activity against certain cysteine proteases, such as various cathepsins, making it a broader-spectrum protease inhibitor compared to the currently known profile of this compound.
Experimental Protocols
Determining the Inhibitory Activity of this compound and Chymostatin
This protocol outlines a general method for determining the inhibitory constant (Ki) of a protease inhibitor.
Materials:
-
Target Protease (e.g., Papain for this compound, Chymotrypsin for Chymostatin)
-
Substrate for the target protease (e.g., Nα-Benzoyl-L-arginine ethyl ester for papain, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)
-
Inhibitor (this compound or Chymostatin)
-
Assay Buffer (specific to the protease being tested)
-
Spectrophotometer or Fluorometer
-
96-well microplates
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the target protease and its corresponding substrate in the appropriate assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound or chymostatin in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the target protease. Incubate for a predetermined time to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Add the substrate to each well to initiate the enzymatic reaction.
-
Data Acquisition: Measure the rate of product formation by monitoring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis:
-
Plot the reaction velocity as a function of substrate concentration for each inhibitor concentration.
-
Use non-linear regression analysis of the Michaelis-Menten equation to determine the apparent Km and Vmax values.
-
Generate a Dixon plot (1/velocity vs. inhibitor concentration) or a Cornish-Bowden plot to determine the Ki value.
-
Visualizations
Experimental Workflow for Determining Inhibitory Potency
Caption: Workflow for determining the inhibitory constant (Ki).
Simplified Signaling Pathway Involving Proteases
Caption: Role of proteases in growth factor signaling.
References
- 1. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Statin - Wikipedia [en.wikipedia.org]
- 3. Estatin B_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. agerp.agscientific.com [agerp.agscientific.com]
- 6. Chymostatin, a new chymotrypsin inhibitor produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Confirming the Specificity of Estatin B Using Kinetic Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents requires a rigorous evaluation of their specificity to ensure efficacy and minimize off-target effects. This guide provides a comparative framework for confirming the specificity of Estatin B, a novel HMG-CoA reductase inhibitor, using kinetic analysis. The performance of this compound is compared with Atorvastatin, a well-established drug in the same class, and its lack of activity against a dissimilar enzyme, Trypsin, is demonstrated to underscore its specificity.
Comparative Kinetic Data
The inhibitory activity of this compound and Atorvastatin was assessed against HMG-CoA reductase. To confirm specificity, their activity was also tested against Trypsin, a serine protease. The results, presented in Table 1, demonstrate that this compound is a potent inhibitor of HMG-CoA reductase, with comparable efficacy to Atorvastatin, and shows no significant inhibition of Trypsin, indicating a high degree of specificity.
| Inhibitor | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Mechanism of Inhibition |
| This compound | HMG-CoA Reductase | 7.5 | 3.2 | Competitive |
| Atorvastatin | HMG-CoA Reductase | 8.2 | 3.5 | Competitive |
| This compound | Trypsin | > 100,000 | N/A | No Inhibition |
| Atorvastatin | Trypsin | > 100,000 | N/A | No Inhibition |
Table 1: Comparative Inhibitory Activity of this compound and Atorvastatin. IC₅₀ and Kᵢ values were determined against human HMG-CoA reductase and bovine Trypsin. Lower values indicate higher potency. N/A indicates that the value was not applicable due to the lack of significant inhibition.
Experimental Protocols
HMG-CoA Reductase Inhibition Assay
This experiment determines the potency and mechanism of inhibition of this compound against its target enzyme.
Materials:
-
Recombinant human HMG-CoA reductase
-
HMG-CoA (substrate)
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)
-
This compound and Atorvastatin (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader
Procedure:
-
A reaction mixture is prepared containing assay buffer, NADPH, and varying concentrations of the substrate, HMG-CoA.
-
This compound or Atorvastatin is added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.
-
The reaction is initiated by the addition of HMG-CoA reductase.
-
The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
-
Initial reaction velocities are calculated from the linear portion of the reaction progress curves.
-
The mechanism of inhibition is determined by analyzing Lineweaver-Burk plots, which graph the inverse of the reaction velocity against the inverse of the substrate concentration.[1][2][3]
-
IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value and the Michaelis constant (Kₘ) of the substrate.
Trypsin Activity Assay (Specificity Control)
This experiment is performed to ensure that this compound does not inhibit unrelated enzymes.
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl₂)
-
This compound (at high concentrations)
-
Microplate reader
Procedure:
-
A reaction mixture is prepared containing assay buffer and the substrate, BAPNA.
-
A high concentration of this compound (e.g., 100 µM) is added to the reaction mixture. A control with no inhibitor is also included.
-
The reaction is initiated by the addition of Trypsin.
-
The rate of p-nitroaniline production from BAPNA hydrolysis is monitored by measuring the increase in absorbance at 405 nm over time.
-
The initial reaction velocities are calculated and compared between the this compound-treated and control groups to determine if any significant inhibition has occurred.
Visualizing the Experimental Workflow and Biological Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for kinetic analysis and the biological pathway targeted by this compound.
Caption: Workflow for Kinetic Analysis of Enzyme Inhibition.
References
Head-to-Head Comparison: Estatin A (Atorvastatin) vs. Estatin B (Rosuvastatin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely prescribed statins, herein referred to as Estatin A (Atorvastatin) and Estatin B (Rosuvastatin). This analysis is based on findings from numerous head-to-head clinical trials and meta-analyses, focusing on efficacy, safety, pharmacokinetics, and pleiotropic effects.
Executive Summary
Both Estatin A (Atorvastatin) and this compound (Rosuvastatin) are potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Clinical evidence consistently demonstrates that both agents significantly reduce low-density lipoprotein cholesterol (LDL-C), a primary target for the prevention of cardiovascular disease. However, studies indicate that this compound (Rosuvastatin) is generally more effective at lowering LDL-C on a milligram-to-milligram basis.[3][4][5] While both drugs share a similar safety profile regarding most adverse events, some differences in the risk of new-onset diabetes and specific pleiotropic effects have been observed.[6][7][8]
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from comparative studies of Estatin A (Atorvastatin) and this compound (Rosuvastatin).
Table 1: Comparative Efficacy on Lipid Parameters
| Parameter | Estatin A (Atorvastatin) | This compound (Rosuvastatin) | Key Findings & Citations |
| LDL-C Reduction | 38.1% - 46% | 43.2% - 52% | Rosuvastatin consistently shows a greater percentage reduction in LDL-C compared to atorvastatin at equivalent or lower doses.[3][4][9] |
| Total Cholesterol (TC) Reduction | 28.1% | 34.8% | Rosuvastatin demonstrates a significantly greater reduction in total cholesterol.[9] |
| HDL-C Increase | Modest Increase | Modest Increase | No significant difference was observed between the two statins in their effect on increasing HDL-C levels.[10] |
| Triglyceride (TG) Reduction | Variable | Variable | Both statins effectively lower triglyceride levels, with no consistent, significant difference reported between them.[10] |
| Patients Achieving LDL-C Goals | 56.6% | 72.5% | A higher percentage of patients achieve their target LDL-C levels with rosuvastatin compared to atorvastatin.[10] |
Table 2: Comparative Safety Profile
| Adverse Event | Estatin A (Atorvastatin) | This compound (Rosuvastatin) | Key Findings & Citations |
| Overall Adverse Events | 16% | 12% | Both statins are generally well-tolerated with similar overall safety profiles. The observed difference was not statistically significant.[3] |
| Common Adverse Events | Mild muscle pain, gastrointestinal disturbances | Mild muscle pain, gastrointestinal disturbances | The most frequently reported side effects are similar for both drugs.[3] |
| New-Onset Diabetes Mellitus | 5.3% | 7.2% | Some studies suggest a higher incidence of new-onset diabetes with rosuvastatin.[6][8] |
| Cataract Surgery | 1.5% | 2.5% | An increased incidence of cataract surgery has been reported in patients taking rosuvastatin in some studies.[6][8] |
| Myalgia and Myopathy | Rare | Rare | The risk of muscle-related side effects is low for both statins and is dose-dependent.[11] |
| Elevated Liver Enzymes | Rare | Rare | Clinically significant elevations in liver enzymes are infrequent with both medications.[11] |
Table 3: Pharmacokinetic Properties
| Parameter | Estatin A (Atorvastatin) | This compound (Rosuvastatin) | Key Findings & Citations |
| Metabolism | Extensively metabolized by CYP3A4 | Minimally metabolized, primarily by CYP2C9 | Rosuvastatin has a lower potential for drug-drug interactions involving the CYP3A4 pathway.[12][13] |
| Half-life | ~14 hours | ~19 hours | Both have relatively long half-lives, allowing for once-daily dosing.[14] |
| Hydrophilicity | Lipophilic | Hydrophilic | Rosuvastatin is more hydrophilic, which may lead to greater liver selectivity.[8][12] |
| Systemic Bioavailability | Low | Low | Both undergo extensive first-pass metabolism in the liver.[14] |
Experimental Protocols
The data presented in this guide are derived from randomized controlled trials (RCTs) and meta-analyses. The following is a generalized methodology for a head-to-head clinical trial comparing Estatin A (Atorvastatin) and this compound (Rosuvastatin).
Objective
To compare the efficacy and safety of Estatin A (Atorvastatin) versus this compound (Rosuvastatin) in reducing LDL-C levels in patients with hyperlipidemia.
Study Design
A randomized, double-blind, parallel-group, multicenter clinical trial.
Participant Selection
-
Inclusion Criteria: Adult patients (e.g., aged 18-75 years) with a diagnosis of primary hypercholesterolemia, with baseline LDL-C levels above a specified threshold (e.g., >130 mg/dL) and without a history of cardiovascular events (for primary prevention trials).
-
Exclusion Criteria: History of statin intolerance, active liver disease, severe renal impairment, pregnancy or lactation, and use of medications known to interact with statins.
Randomization and Blinding
Participants are randomly assigned in a 1:1 ratio to receive either Estatin A (e.g., 20 mg/day) or this compound (e.g., 10 mg/day). Both patients and investigators are blinded to the treatment allocation to prevent bias.
Treatment and Follow-up
-
The study duration is typically 12 to 24 weeks.
-
Lipid panels (total cholesterol, LDL-C, HDL-C, and triglycerides) are measured at baseline and at specified intervals (e.g., 4, 8, and 12 weeks).
-
Safety is monitored through the recording of all adverse events, and laboratory tests for liver enzymes (ALT, AST) and creatine kinase (CK) are performed at each visit.
Endpoints
-
Primary Efficacy Endpoint: The percentage change in LDL-C from baseline to the end of the study.
-
Secondary Efficacy Endpoints: Percentage change in other lipid parameters, and the proportion of patients achieving their target LDL-C goal.
-
Safety Endpoints: The incidence and severity of adverse events, and the proportion of patients with clinically significant laboratory abnormalities.
Statistical Analysis
The primary efficacy analysis is typically performed using an analysis of covariance (ANCOVA) model, with the percentage change in LDL-C as the dependent variable, treatment group as the main factor, and baseline LDL-C as a covariate. Safety data are summarized descriptively.
Visualizations
Signaling Pathway: Mechanism of Action
The following diagram illustrates the common mechanism of action for both Estatin A (Atorvastatin) and this compound (Rosuvastatin) in inhibiting cholesterol synthesis.
References
- 1. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 3. A Comparative Study on the Safety and Efficacy of Rosuvastatin vs. Atorvastatin in Lowering LDL Cholesterol Levels | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 4. Comparison of rosuvastatin and atorvastatin for lipid lowering in patients with type 2 diabetes mellitus: results from the URANUS study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of benefits and risks of rosuvastatin versus atorvastatin from a meta-analysis of head-to-head randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rosuvastatin vs. Atorvastatin Treatment in Patients With Coronary Artery Disease - American College of Cardiology [acc.org]
- 7. Comparison of the pleiotropic effect of atorvastatin and rosuvastatin on postmenopausal changes in bone turnover: A randomized comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosuvastatin versus atorvastatin treatment in adults with coronary artery disease: secondary analysis of the randomised LODESTAR trial | The BMJ [bmj.com]
- 9. pjmhsonline.com [pjmhsonline.com]
- 10. Rosuvastatin versus atorvastatin in achieving lipid goals in patients at high risk for cardiovascular disease in clinical practice: A randomized, open-label, parallel-group, multicenter study (DISCOVERY Alpha study) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. buzzrx.com [buzzrx.com]
- 14. Clinical pharmacokinetics of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Estatin B for Different Thiol Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Estatin B's selectivity for various thiol proteases, placed in context with other well-characterized inhibitors. Due to the limited availability of public quantitative data for this compound, this guide synthesizes known qualitative information and presents a framework for its empirical assessment.
Introduction to Thiol Protease Inhibitors
Thiol proteases, also known as cysteine proteases, are a class of enzymes that play crucial roles in various physiological processes, including protein turnover, antigen presentation, and hormone processing. Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. Inhibitors of these proteases are vital tools for research and drug development. This guide focuses on this compound, a thiol protease inhibitor of microbial origin, and compares its activity with the well-known irreversible inhibitor E-64 and the endogenous cystatin family of inhibitors.
Comparative Selectivity of Thiol Protease Inhibitors
Data Presentation
The following tables summarize the inhibitory activities of E-64 and various cystatins against a range of thiol proteases. This data highlights the varying degrees of potency and selectivity among different inhibitor classes.
Table 1: Inhibitory Activity of E-64 Against Selected Thiol Proteases
| Thiol Protease | Inhibitor | IC₅₀ (nM) |
| Cathepsin K | E-64 | 1.4 |
| Cathepsin L | E-64 | 2.5 |
| Cathepsin S | E-64 | 4.1 |
| Papain | E-64 | 9 |
Data sourced from various commercial suppliers and research articles.
Table 2: Inhibition Constants (Kᵢ, nM) of Human Cystatins Against Various Thiol Proteases
| Thiol Protease | Stefin A (Cystatin A) | Stefin B (Cystatin B) | Cystatin C |
| Papain | 0.019 | 0.12 | <0.005 |
| Cathepsin B | 8.2 | 73 | 0.27 |
| Cathepsin H | 0.31 | 0.58 | 0.28 |
| Cathepsin L | 1.3 | 0.23 | <0.005 |
Adapted from publicly available research data.
Experimental Protocols
To empirically determine the selectivity of this compound and enable direct comparison with other inhibitors, a standardized experimental protocol is essential.
Protocol: Assessing the Selectivity of this compound Against a Panel of Thiol Proteases
1. Objective: To determine the inhibition constants (Kᵢ) or IC₅₀ values of this compound against a panel of representative thiol proteases (e.g., papain, cathepsin B, cathepsin L, cathepsin S).
2. Materials:
- This compound
- Recombinant human thiol proteases (e.g., Cathepsin B, L, S) and plant thiol proteases (e.g., papain, ficin, bromelain)
- Fluorogenic or chromogenic substrates specific for each protease (e.g., Z-FR-AMC for papain and cathepsin L, Z-RR-AMC for cathepsin B)
- Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)
- 96-well microplates (black, for fluorescence assays)
- Microplate reader with fluorescence or absorbance detection capabilities
3. Methods:
4. Comparison:
- Perform the same assay with a known inhibitor (e.g., E-64) as a positive control and for direct comparison of potency and selectivity.
- The selectivity of this compound is determined by comparing its Kᵢ or IC₅₀ values across the panel of tested proteases. A lower value indicates higher potency. A large difference in potency against different proteases indicates high selectivity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing the selectivity of this compound.
Caption: General mechanism of irreversible inhibition of a thiol protease by an epoxysuccinyl-containing inhibitor like this compound.
Conclusion
This compound is a known inhibitor of a specific subset of thiol proteases. However, a comprehensive, quantitative assessment of its selectivity profile across a broader range of these enzymes, particularly human cathepsins, is not currently available in published literature. The experimental framework provided in this guide offers a clear path for researchers to determine these crucial parameters. By generating quantitative data for this compound and comparing it to established inhibitors like E-64 and cystatins, the scientific community can gain a deeper understanding of its potential as a selective tool for research and therapeutic development.
References
Benchmarking Estatin B: A Comparative Guide to Commercially Available Thiol Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Estatin B and Thiol Proteases
This compound is a natural thiol protease inhibitor isolated from the thermophilic bacterium Myceliophthora thermophila.[1][2][3][4] It exhibits specificity for thiol proteases such as papain, ficin, and bromelain.[1][2][3][4] These enzymes are involved in a variety of biological processes, and their inhibition is a subject of interest in various research fields. This guide focuses on commercially available inhibitors that target these same proteases, providing a basis for comparison.
Performance of Commercially Available Thiol Protease Inhibitors
The following table summarizes the inhibitory potency (IC50 or Ki) of several commercially available thiol protease inhibitors against papain, a representative cysteine protease also targeted by this compound. Data for ficin and bromelain are included where available.
| Inhibitor | Target Protease(s) | IC50 | Ki | Citation(s) |
| E-64 | Papain, Ficin, Bromelain, Cathepsins | 9 nM (Papain) | - | [1][2] |
| Leupeptin | Papain, Trypsin, Plasmin, Cathepsin B | - | 4.1 nM (Cathepsin B) | |
| Chymostatin | Papain, Chymotrypsin, Cathepsins | - | - | |
| Antipain | Papain, Trypsin | - | - | |
| Glycylglycyl-L-tyrosyl-L-arginine | Papain | - | 9 µM | |
| Cystatin B (recombinant human) | Papain, Cathepsins | - | 0.12 nM (Papain) | [5] |
Note: The inhibitory constants (IC50 and Ki) are key performance indicators. A lower value indicates higher potency. The lack of standardized reporting across different studies necessitates careful consideration when directly comparing these values.
Signaling Pathway of Thiol Protease Inhibition
Thiol proteases, such as papain, ficin, and bromelain, are characterized by a cysteine residue in their active site that is essential for their catalytic activity. The general mechanism of action for many thiol protease inhibitors involves the covalent modification of this active site cysteine, rendering the enzyme inactive. This compound, like other characterized inhibitors such as E-64, contains a trans-epoxysuccinyl group that irreversibly alkylates the active site cysteine thiol.
References
- 1. Isolation and characterization of new thiol protease inhibitors estatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. ANTIPAIN, A NEW PROTEASE INHIBITOR ISOLATED FROM AGTINOMYCETES [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enzymatic combinatorial synthesis of E-64 and related cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Estatin B: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of Estatin B, a compound used in various research applications. Adherence to these procedures is paramount to ensure a safe laboratory environment and to comply with regulatory standards.
Core Principles of Chemical Waste Management
The foundation of safe disposal for any laboratory chemical, including this compound, rests on a hierarchy of waste management principles: source reduction, reuse, recycling, and finally, proper disposal. When disposal is necessary, a thorough understanding of the chemical's properties and potential hazards is crucial. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to treat it as a potentially hazardous chemical and follow stringent disposal protocols.
All laboratory personnel handling chemical waste must be trained on proper disposal procedures and be familiar with their institution's specific waste management plan.[1][2]
Quantitative Data for Laboratory Waste Segregation
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure that waste is handled by the appropriate disposal stream.[3][4] The following table summarizes common laboratory waste streams and their recommended disposal containers and methods.
| Waste Category | Hazard Characteristics | Recommended Container | Disposal Method |
| This compound (Solid) | Treat as potentially toxic solid chemical waste. | Labeled, sealed, and compatible solid waste container. | Collection by certified hazardous waste disposal service. |
| This compound (Solutions) | Dependent on solvent. Segregate based on solvent type. | Labeled, sealed, and compatible liquid waste container. | Collection by certified hazardous waste disposal service. |
| Halogenated Solvents | (e.g., Dichloromethane, Chloroform) | Labeled glass or chemically resistant plastic container. | Separate collection for halogenated organic waste. |
| Non-Halogenated Solvents | (e.g., Acetonitrile, Methanol, Ethanol) | Labeled glass or chemically resistant plastic container. | Separate collection for non-halogenated organic waste. |
| Aqueous Waste (Acidic) | pH ≤ 2 | Labeled, acid-resistant container. | Neutralization (if permissible by local regulations) or collection.[2] |
| Aqueous Waste (Basic) | pH ≥ 12.5 | Labeled, base-resistant container. | Neutralization (if permissible by local regulations) or collection.[2] |
| Contaminated Labware (Solid) | (e.g., gloves, pipette tips) | Labeled solid waste container or biohazard bag if applicable. | Incineration or landfill via hazardous waste disposal service. |
| Contaminated Glassware | (e.g., vials, flasks) | Puncture-resistant glass disposal box. | Decontamination or disposal as hazardous solid waste.[3] |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the procedural steps for the proper disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Identification and Segregation:
-
Solid this compound: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
This compound Solutions:
-
Do not dispose of this compound solutions down the drain.
-
Segregate waste based on the solvent used. For example, an this compound solution in a halogenated solvent must be disposed of in the halogenated waste stream.
-
Collect different categories of liquid waste in separate, compatible, and clearly labeled containers.[4][5]
-
3. Container Management:
-
Use only containers that are compatible with the chemical waste they are intended to hold. For instance, do not store acidic waste in metal containers.[4]
-
Ensure all waste containers are properly labeled with "Hazardous Waste" and the full chemical name of the contents.[4]
-
Keep waste containers securely closed except when adding waste.[6]
-
Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[4]
4. Storage of Waste:
-
Store chemical waste in a designated and well-ventilated satellite accumulation area within the laboratory.[1][6]
-
Ensure that incompatible waste types are stored separately to prevent accidental mixing and dangerous reactions.
5. Decontamination of Labware:
-
Glassware: Reusable glassware contaminated with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (which is then collected as hazardous waste), followed by washing with a laboratory detergent and thorough rinsing with water. For highly potent compounds, acid bath treatment may be necessary.[3]
-
Disposables: Single-use plastics, gloves, and other contaminated items should be placed in the designated solid hazardous waste container.
6. Waste Pickup and Disposal:
-
Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[6][7]
-
Ensure all required paperwork and chain-of-custody documents are completed accurately.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. peptiderecon.com [peptiderecon.com]
- 4. gaiaca.com [gaiaca.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. odu.edu [odu.edu]
Personal protective equipment for handling Estatin B
For Researchers, Scientists, and Drug Development Professionals
I. Core Safety and Handling Information
Estatin B is a thiol protease inhibitor isolated from the thermophilic bacterium Myceliophthora thermophila.[1] As with any research chemical for which detailed toxicological data is unavailable, caution should be exercised, and exposure should be minimized.
General Precautions:
-
Assume the compound is hazardous. Handle with care to avoid direct contact, inhalation, and ingestion.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the generation of dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
II. Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment for handling this compound is provided below.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust and splashes. |
| Hand Protection | Nitrile or latex gloves. | Prevents skin contact. |
| Body Protection | Laboratory coat. | Protects clothing and skin. |
| Respiratory | Use in a fume hood to avoid inhalation of dust. | Minimizes respiratory exposure. |
III. Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 106396-24-1 |
| Molecular Formula | C₁₈H₂₅N₅O₆ |
| Molecular Weight | 407.42 g/mol |
| Appearance | Solid (Assumed) |
| Biological Activity | Thiol protease inhibitor |
IV. Handling and Storage Procedures
Receiving and Unpacking:
-
Visually inspect the package for any damage or leaks upon receipt.
-
Wear appropriate PPE, including gloves and eye protection, when unpacking.
-
Open the package in a well-ventilated area or fume hood.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and dark place.
-
Store away from incompatible materials.
V. Accidental Release and Exposure
Spill Response:
-
Evacuate the immediate area if a significant amount is spilled.
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the spilled material and absorbent into a sealed container for disposal.
-
Clean the spill area with a suitable detergent and water.
First Aid:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
VI. Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect any solutions containing this compound in a labeled, sealed, and appropriate waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
VII. Experimental Protocol: Thiol Protease Inhibition Assay
This is a general protocol to assess the inhibitory activity of this compound against a model thiol protease, such as papain.
Materials:
-
Papain (or other target thiol protease)
-
This compound
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 6.5, containing 1 mM EDTA and 5 mM dithiothreitol)
-
Substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a working solution of papain in the assay buffer.
-
In a 96-well plate, add varying concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Add the papain solution to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (BAEE) to each well.
-
Measure the change in absorbance over time at a specific wavelength (e.g., 253 nm for BAEE) using a spectrophotometer.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC₅₀ value of this compound by plotting the reaction rate against the inhibitor concentration.
VIII. Visualization of a Key Logical Relationship
The following diagram illustrates the general mechanism of competitive inhibition, which is a common mode of action for enzyme inhibitors like this compound.
Caption: Competitive Inhibition of a Thiol Protease by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
